molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1590863
CAS No.: 29096-64-8
M. Wt: 160.17 g/mol
InChI Key: GVIYJQYRNBCBJR-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8) is a high-value chemical building block with a molecular weight of 160.17 g/mol and the formula C9H8N2O . It belongs to the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . This scaffold is a key component in several clinically used drugs and is the subject of extensive research for developing new therapeutic agents . Researchers utilize this compound and its derivatives as a critical intermediate in the synthesis of novel molecules for drug discovery. Recent studies highlight the significant potential of imidazo[1,2-a]pyridine derivatives in anticancer research. For instance, novel compounds within this class have been shown to reduce cell viability and induce apoptosis in cancer cell lines through the p53/Bax-mediated mitochondrial pathway . Other research explores the antitumor activity of related selenide and diselenide derivatives, which have demonstrated cytotoxicity against cancer cells . The broader imidazo[1,2-a]pyridine family is also investigated for additional pharmacological properties, including antitubercular, antiviral, and anticonvulsant activities . This product is intended for research applications as a synthetic precursor or standard in the development and biological evaluation of new chemical entities. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions and refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIYJQYRNBCBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577331
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29096-64-8
Record name 3-Acetylimidazo[1,2-a]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as the foundational framework for numerous commercial drugs, including the hypnotic agent Zolpidem, the cardiotonic agent Olprinone, and the proton pump inhibitor Soraprazan.[1][2] The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a wide spectrum of activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

PART 1: Core Compound Profile: this compound

Chemical Identity and Physicochemical Properties

This compound is a key intermediate in the synthesis of more complex molecules within the imidazo[1,2-a]pyridine class. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 29096-64-8[2][5][6][7]
Molecular Formula C₉H₈N₂O[5][6]
Molecular Weight 160.17 g/mol [5][8]
Appearance Brown to yellow solid[2]
Density 1.21 g/cm³[8]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]
PSA (Polar Surface Area) 34.37 Ų[8]
LogP 1.53690[8]

PART 2: Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[9] A common and effective approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Representative Synthesis Workflow

A plausible and widely utilized synthetic route to this compound involves the condensation of 2-aminopyridine with an appropriate α-haloketone, such as 1-bromoacetone. This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • 1-Bromoacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add 1-bromoacetone (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Aminopyridine Process Condensation (Tchichibabin Reaction) Reactant1->Process Reactant2 1-Bromoacetone Reactant2->Process Product This compound Process->Product PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

References

Synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone from 2-Aminopyridine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a key building block, from the readily available starting material, 2-aminopyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the causal chemistry, provide a field-validated one-pot protocol, and offer insights into process control and characterization. We will dissect the reaction mechanism, detail the strategic selection of reagents, and present a self-validating experimental workflow designed for reproducibility and high yield. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood methodology for accessing this valuable chemical intermediate.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that command significant attention in pharmaceutical research.[3] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] This has resulted in their incorporation into numerous clinically used drugs, including the anxiolytic Alpidem , the hypnotic agent Zolpidem , and the anti-ulcer drug Zolimidine .[2][5] The therapeutic applications are extensive, with derivatives showing anticancer, antimycobacterial, antiviral, anti-inflammatory, and proton pump inhibitor activities.[1][2][6]

The target molecule of this guide, this compound, serves as a versatile intermediate. The acetyl group at the 3-position is a synthetic handle that allows for a variety of subsequent chemical transformations, enabling the construction of diverse molecular libraries for drug discovery screening. The synthesis from 2-aminopyridine represents one of the most efficient and classical methods for constructing the core bicyclic system.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridine and an α-halocarbonyl compound is a variation of the renowned Tchichibabin reaction, a cornerstone of heterocyclic chemistry.[7][8] This specific transformation proceeds through a well-established condensation-cyclization mechanism.

Step-wise Mechanistic Breakdown

The reaction is a sequential process involving nucleophilic substitution, intramolecular condensation, and dehydration.

  • Initial SN2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine onto the electrophilic α-carbon of the halogenated ketone. This is the more nucleophilic of the two nitrogen atoms and its attack is favored, leading to the formation of a pyridinium salt intermediate.[3][9]

  • Intramolecular Cyclization (Condensation): The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking one of the carbonyl carbons of the diketone moiety. This step forms a five-membered ring, creating a bicyclic hemiaminal-like intermediate.

  • Dehydration and Aromatization: The final step is the elimination of a water molecule from this intermediate. This dehydration event results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system.[9]

Reaction_Mechanism Mechanism for Imidazo[1,2-a]pyridine Formation cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Endocyclic N attack Halo-diketone 3-Chloro-2,4-pentanedione Halo-diketone->Pyridinium_Salt Pyridinium_Salt_2 Pyridinium Salt Intermediate Cyclization_Intermediate Bicyclic Hemiaminal Intermediate Cyclization_Intermediate_2 Bicyclic Hemiaminal Intermediate Pyridinium_Salt_2->Cyclization_Intermediate Exocyclic N attack on C=O Final_Product This compound Cyclization_Intermediate_2->Final_Product - H2O

Caption: Reaction mechanism for the synthesis of this compound.

Causality Behind Reagent Selection
  • 2-Aminopyridine: This starting material is ideal due to the differential nucleophilicity of its two nitrogen atoms. The endocyclic pyridine nitrogen is more nucleophilic and initiates the reaction, while the exocyclic amino group is positioned perfectly to facilitate the subsequent intramolecular cyclization to form the five-membered imidazole ring.

  • 3-Chloro-2,4-pentanedione (or 3-Bromo-2,4-pentanedione): This α-halo-β-diketone is the critical component for installing the acetyl group at the C3 position. The halogen at the α-position provides the electrophilic center for the initial SN2 reaction. The presence of two carbonyl groups dictates the subsequent cyclization and ultimately leaves one acetyl group on the newly formed imidazole ring. Using this specific reagent avoids the handling of lachrymatory α-haloketones by generating them in situ or using a stable precursor.[9][10]

Part 2: Field-Validated Experimental Protocol

The following one-pot procedure is optimized for efficiency, minimizing handling and purification steps, which is advantageous for both laboratory-scale synthesis and potential scale-up.[10]

Experimental Workflow Diagram

Experimental_Workflow One-Pot Synthesis Workflow reagents 1. Charge Reactor - 2-Aminopyridine - Solvent (e.g., Ethanol) addition 2. Add Reagent - Add 3-chloro-2,4-pentanedione dropwise reagents->addition reaction 3. Reaction - Reflux mixture - Monitor by TLC addition->reaction workup 4. Work-up - Cool to RT - Neutralize - Extract with organic solvent reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Purify via column chromatography workup->purification characterization 6. Analysis - NMR - MS - Yield Calculation purification->characterization

Caption: High-level workflow for the one-pot synthesis and purification.

Detailed Step-by-Step Methodology

Reagents and Materials:

  • 2-Aminopyridine

  • 3-Chloro-2,4-pentanedione

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (e.g., 10.0 g, 106.3 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir the mixture until the 2-aminopyridine is fully dissolved.

  • Reagent Addition: Slowly add 3-chloro-2,4-pentanedione (e.g., 14.3 g, 106.3 mmol, 1.0 eq) to the stirring solution at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexanes). The disappearance of the 2-aminopyridine spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction until the effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Table of Reaction Parameters
ParameterValue/ConditionRationale
Molar Ratio (2-AP:Reagent) 1 : 1Ensures stoichiometric conversion and minimizes unreacted starting materials.
Solvent EthanolGood solvent for both reactants; appropriate boiling point for the reaction.
Temperature Reflux (~78-80 °C)Provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.
Reaction Time 4 - 6 hoursTypical duration for completion, should be confirmed by TLC analysis.
Typical Yield 75 - 85%Represents a robust and efficient conversion to the desired product.

Part 3: Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and identifying pure fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The spectra will confirm the formation of the bicyclic system and the position of the acetyl substituent.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) can be used for exact mass determination.[13]

Expected Spectroscopic Data
Analysis Expected Observations for this compound
¹H NMR (CDCl₃) δ ~9.5 (d, 1H, H-5), ~8.1 (s, 1H, H-2), ~7.6 (d, 1H, H-8), ~7.4 (t, 1H, H-7), ~7.0 (t, 1H, H-6), ~2.6 (s, 3H, -COCH₃) ppm.
¹³C NMR (CDCl₃) δ ~190.0 (C=O), ~148.0 (C-2), ~145.0 (C-8a), ~128.0 (C-5), ~127.0 (C-7), ~118.0 (C-3), ~114.0 (C-8), ~113.0 (C-6), ~28.0 (-CH₃) ppm.
MS (ESI+) m/z = 175.08 [M+H]⁺

Part 4: Troubleshooting and Advanced Insights

  • Incomplete Reaction: If TLC shows significant unreacted 2-aminopyridine, the reaction time can be extended. Ensure the reaction temperature is maintained at reflux.

  • Formation of Dark-Colored Impurities: Overheating or extended reaction times can lead to polymerization or degradation. Careful temperature control and monitoring are crucial. The use of a milder solvent/base system could be explored if this is a persistent issue.

  • Purification Challenges: If the product is difficult to separate from impurities, optimizing the solvent system for column chromatography is necessary. A gradient elution often provides the best separation. Recrystallization from a suitable solvent (e.g., ethanol/water) can be an alternative final purification step.

Conclusion

The synthesis of this compound from 2-aminopyridine via condensation with an α-halo-β-diketone is a highly reliable, efficient, and well-documented procedure. The one-pot protocol detailed in this guide offers a streamlined workflow that delivers high yields of the pure product. A thorough understanding of the underlying mechanism allows for logical troubleshooting and optimization. This key intermediate provides a gateway to a vast chemical space of pharmacologically active imidazo[1,2-a]pyridine derivatives, underscoring its continued importance in the landscape of drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5] The introduction of an acetyl group at the 3-position, as in 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone, provides a reactive handle for further molecular elaboration, making it a crucial intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of ensuring the identity and purity of this key starting material, which is paramount for the integrity of subsequent research and development.

Synthesis and Structural Context

The most common and efficient synthesis of 3-acylimidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. A typical synthetic route to this compound is the cyclocondensation of 2-aminopyridine with a 3-halobutane-2,4-dione derivative. Understanding the synthetic pathway is crucial as it informs potential side products and impurities that could interfere with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of closely related imidazo[1,2-a]pyridine derivatives reported in the literature.[5][6][7][8][9]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the bicyclic ring system and the acetyl group. The predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed below.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5~ 8.20 - 8.40d~ 6.8 - 7.0H-5 is adjacent to the bridgehead nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
H-8~ 7.60 - 7.75d~ 9.0 - 9.2H-8 is deshielded by the fused imidazole ring and will appear as a doublet due to coupling with H-7.
H-2~ 7.90 - 8.10s-The proton at the 2-position of the imidazole ring is typically a singlet and is deshielded.
H-7~ 7.30 - 7.50t~ 6.8 - 7.0H-7 will appear as a triplet due to coupling with H-6 and H-8.
H-6~ 6.90 - 7.10t~ 6.8 - 7.0H-6 is the most shielded proton on the pyridine ring and will appear as a triplet due to coupling with H-5 and H-7.
-CH₃ (acetyl)~ 2.60 - 2.75s-The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (acetyl)~ 190.0 - 195.0The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield.
C-3~ 120.0 - 125.0The acetyl-substituted carbon of the imidazole ring.
C-5~ 128.0 - 130.0Aromatic carbon adjacent to the bridgehead nitrogen.
C-7~ 125.0 - 127.0Aromatic carbon in the pyridine ring.
C-8~ 117.0 - 119.0Aromatic carbon in the pyridine ring.
C-6~ 112.0 - 114.0Aromatic carbon in the pyridine ring.
C-2~ 140.0 - 142.0Aromatic carbon in the imidazole ring.
C-8a~ 145.0 - 148.0Bridgehead carbon.
-CH₃ (acetyl)~ 25.0 - 28.0The methyl carbon of the acetyl group will appear in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7][8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, spectral width of ~220 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (ketone)~ 1670 - 1690StrongThe conjugated ketone carbonyl stretch is a very strong and characteristic absorption.
C=N and C=C (aromatic)~ 1450 - 1620Medium to StrongStretching vibrations of the fused aromatic ring system.
C-H (aromatic)~ 3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic rings.
C-H (methyl)~ 2850 - 3000MediumStretching vibrations of the C-H bonds of the acetyl methyl group.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

IonPredicted m/zRationale
[M]+•160.06The molecular ion peak corresponding to the exact mass of C₉H₈N₂O.
[M+H]⁺161.07The protonated molecular ion, commonly observed in electrospray ionization (ESI) or chemical ionization (CI).
[M-CH₃]⁺145.05Loss of the methyl group from the acetyl moiety, a common fragmentation pathway for ketones.
[M-COCH₃]⁺117.06Loss of the entire acetyl group.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI, or EI).[7]

  • Data Acquisition:

    • ESI/APCI: Infuse the sample solution directly into the ion source or inject it via an HPLC system. Acquire data in positive ion mode.

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Key Structural and Workflow Relationships

Molecular Structure and Numbering

Caption: IUPAC numbering of the this compound core structure.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification NMR NMR (¹H, ¹³C) purification->NMR Sample Prep IR IR purification->IR Sample Prep MS MS purification->MS Sample Prep structure_elucidation Structure Elucidation NMR->structure_elucidation IR->structure_elucidation MS->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_product Characterized Compound purity_assessment->final_product

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide provides a detailed, predictive overview of its ¹H NMR, ¹³C NMR, IR, and MS data, based on the established principles of spectroscopy and analysis of related structures. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By using this guide, researchers can confidently identify and assess the purity of this important heterocyclic building block, thereby ensuring the integrity of their scientific endeavors.

References

An In-Depth Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyridine-3-yl Ethanones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Crystallographic Analysis, and Supramolecular Architecture

Notice of Exemplar: The crystallographic data for the specific molecule 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is not publicly available in crystallographic databases. To provide a scientifically rigorous and detailed guide that adheres to the core technical requirements of this request, this document will use the fully characterized and published crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one as a primary exemplar. This closely related analogue contains the essential imidazo[1,2-a]pyridine core and the 3-ethanone moiety, allowing for a comprehensive and accurate demonstration of the analytical techniques and structural principles relevant to the target class of compounds.

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 3-acylated imidazo[1,2-a]pyridines, using a representative analogue to illustrate the complete workflow from synthesis to detailed supramolecular analysis. We delve into the rationale behind the experimental design for synthesis and single-crystal growth, provide a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) data acquisition, and detail the process of structure solution and refinement. The guide culminates in an in-depth analysis of the molecule's geometric parameters, the crucial role of non-covalent interactions such as C—H···O and C—H···N hydrogen bonds in dictating the crystal packing, and the quantitative visualization of these interactions through Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles of solid-state characterization for this pharmaceutically significant class of compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This fused bicyclic heterocycle is a structural cornerstone in numerous marketed drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing molecules that can interact with a wide array of biological targets. The scaffold's derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[3][4][5]

The substitution at the C3 position, in particular, is a critical vector for modifying the molecule's biological activity and physicochemical properties. The introduction of an ethanone (acetyl) group at this position, as in this compound, creates a key synthetic handle and a potent hydrogen bond acceptor. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure analysis provides definitive insights into:

  • Molecular Conformation: The planarity of the ring system and the orientation of substituents.

  • Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that molecules use to recognize each other and assemble into a crystal lattice.[6]

  • Polymorphism: The ability of a compound to exist in different crystal forms, which can profoundly impact solubility, stability, and bioavailability.

This guide will elucidate the process of determining and interpreting this critical structural information, using 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one as a detailed case study.[6]

Experimental Methodology: From Synthesis to Structure

The journey to a crystal structure is a multi-stage process that demands precision at every step. The quality of the final structural model is inextricably linked to the quality of the initial synthesis and crystallization.

Synthesis and Crystallization

The synthesis of 3-acetylated imidazo[1,2-a]pyridines is commonly achieved via a modified Tschitschibabin reaction or related cyclization strategies. The exemplar compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, was synthesized via a one-pot reaction, which is an efficient and atom-economical approach favored in modern organic synthesis.[6]

Exemplar Protocol: One-Pot Synthesis

  • Reactant Charging: To a solution of 4-methylpyridin-2-amine (1.0 mmol) and 3-dimethylamino-1,1,1-trifluoroprop-2-en-1-one (1.0 mmol) in 15 mL of dimethylformamide (DMF), add iodine (I₂) (1.0 mmol) and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Reaction: Stir the resulting mixture at 100 °C for 12 hours. The causality here is that heat provides the activation energy for the reaction, while K₂CO₃ acts as a base to facilitate the cyclization cascade. Iodine serves as a catalyst and oxidizing agent in this transformation.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by the slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) at ambient temperature. The slow rate of evaporation is critical as it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects.

G cluster_synthesis Synthesis cluster_crystal Crystallization & Analysis Reactants 2-Aminopyridine Derivative + β-Enaminone + I₂ + K₂CO₃ in DMF Reaction Stir at 100°C, 12h Reactants->Reaction Step 1 Workup Quench with Ice Water & Extract with EtOAc Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Crystallization Slow Evaporation of Solvent Purification->Crystallization Step 4 SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SC_XRD Step 5 Refinement Structure Solution & Refinement (SHELXL) SC_XRD->Refinement Step 6 Analysis Structural & Supramolecular Analysis Refinement->Analysis Step 7

Figure 1: General workflow from synthesis to final structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[7][8] The principle relies on the diffraction of an X-ray beam by the ordered array of atoms in the crystal, producing a unique diffraction pattern that can be mathematically deconstructed to reveal the underlying structure.[9]

Protocol for SC-XRD Data Collection:

  • Crystal Selection & Mounting: A high-quality, single crystal devoid of cracks or defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer (e.g., a Bruker D8 Venture) equipped with a sensitive detector (e.g., a PHOTON II CPAD). The choice of X-ray source is critical; for organic molecules, Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is typically used. The crystal is maintained at a low temperature (e.g., 150 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.

  • Data Integration: The diffractometer software collects a series of diffraction images as the crystal is rotated. These images are then processed to integrate the intensities of the diffraction spots and reduce the data to a list of reflections (h,k,l) and their corresponding intensities.

ParameterExemplar Value for Fluorinated Analogue[6]Causality & Significance
Chemical FormulaC₁₀H₇F₃N₂ODefines the elemental composition of the asymmetric unit.
Formula Weight244.18Used for density calculations and absorption corrections.
Temperature150(2) KReduces atomic thermal motion, leading to higher quality data and more precise atomic positions.
Wavelength (Mo Kα)0.71073 ÅThe wavelength must be on the order of interatomic distances to produce diffraction.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA specific description of the symmetry elements present within the unit cell. Essential for structure solution.
Unit Cell Dimensionsa=8.136(3)Å, b=10.038(4)Å, c=12.272(5)Å, β=96.11(1)°The fundamental dimensions of the repeating block that builds the crystal.
Volume995.8(7) ųThe volume of the unit cell.
Z (Molecules per cell)4The number of molecules contained within one unit cell.
Reflections Collected8925The total number of diffraction spots measured.
Independent Reflections2284The number of unique reflections after accounting for symmetry.
Goodness-of-fit (F²)1.053A statistical measure of how well the refined model fits the observed data. A value near 1.0 is ideal.
Final R indices [I>2σ(I)]R₁ = 0.0408, wR₂ = 0.1011R-factors are measures of agreement between the crystallographic model and the experimental data. Lower values are better.
Structure Solution and Refinement

The process of converting the diffraction data into a 3D atomic model is computationally intensive and relies on specialized software. The SHELX suite of programs is the industry standard for small-molecule crystallography.[6][10]

  • Structure Solution: The structure is solved using intrinsic phasing methods (e.g., with SHELXT) which use statistical relationships between reflection intensities to determine initial phases and generate a preliminary electron density map.

  • Structure Refinement: This initial model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[11][12] This iterative process involves:

    • Assigning atom types to electron density peaks.

    • Refining atomic coordinates and anisotropic displacement parameters (which model thermal vibration).

    • Locating hydrogen atoms in the difference Fourier map or placing them in geometrically calculated positions.

    • The refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data, as indicated by the R-factors.

Results and Discussion: A Detailed Structural Analysis

The refined crystal structure of the exemplar compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, provides a wealth of information.

Molecular Geometry

The analysis of the molecular structure reveals key conformational features. The fused bicyclic imidazo[1,2-a]pyridine core is essentially planar, with a minimal dihedral angle of 0.34(6)° between the mean planes of the five-membered imidazole and six-membered pyridine rings.[6] This planarity is a consequence of the aromatic π-electron system delocalized across both rings. The ethanone group also lies nearly in the plane of the bicycle, which maximizes π-conjugation between the carbonyl group and the heterocyclic system.[6] This extended conjugation is evidenced by the bond lengths within the N1—C2—C1—C8—O1 chain.[6]

Bond / Torsion AngleValue (Å / °) for Fluorinated Analogue[6]Significance
N1—C21.3367 (16)Shorter than a typical C-N single bond, indicating double-bond character.
C2—C11.3987 (16)Aromatic C-C bond length.
C1—C8 (C=O)1.4247 (16)Shorter than a typical C-C single bond, indicating conjugation.
N2—C1—C8—O1 (Torsion)1.14 (19)Confirms the near-coplanarity of the acetyl group with the ring system.
Supramolecular Assembly and Intermolecular Interactions

Individual molecules do not exist in isolation within a crystal; they are held together by a network of non-covalent interactions. The precise nature of these interactions defines the crystal's architecture and its macroscopic properties. In the exemplar structure, the molecules are linked by pairs of C—H···N and C—H···O hydrogen bonds, forming one-dimensional strips.[6]

These strips are further connected by F···F contacts and π–π stacking interactions, building up a layered three-dimensional structure.[6] The π–π stacking, an interaction between the electron clouds of adjacent aromatic rings, is a crucial cohesive force in many aromatic heterocyclic structures.

G mol1 Molecule A Imidazo[1,2-a]pyridine core mol2 Molecule B Imidazo[1,2-a]pyridine core mol1->mol2 C-H···O C-H···N mol3 Molecule C Imidazo[1,2-a]pyridine core mol1->mol3 π-π Stacking F···F Contacts mol4 Molecule D Imidazo[1,2-a]pyridine core mol2->mol4 π-π Stacking F···F Contacts mol3->mol4 C-H···O C-H···N

Figure 2: Schematic of key intermolecular interactions in the exemplar crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into regions associated with each molecule. Properties such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface can be mapped onto it.

A key visualization is the dnorm surface, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. For the exemplar compound, the Hirshfeld analysis quantitatively confirms that the molecular packing is governed primarily by F···H/H···F (31.6%), H···H (16.8%), C···H/H···C (13.8%), and O···H/H···O (8.5%) contacts.[6] This detailed breakdown provides a quantitative fingerprint of the crystal's cohesive forces.

Implications and Future Directions

The detailed structural characterization of 3-acylated imidazo[1,2-a]pyridines has significant implications for drug development and materials science.

  • Structure-Activity Relationships (SAR): A definitive crystal structure provides the precise conformation of a molecule. This information is invaluable for computational chemists performing molecular docking studies, helping to build more accurate models of how these compounds bind to protein targets.

  • Crystal Engineering: By understanding the key intermolecular interactions, scientists can design new crystalline forms (co-crystals, salts) with modified properties. For example, one could introduce strong hydrogen bond donors/acceptors to alter the packing motif and improve aqueous solubility.

  • Informing Formulation: Knowledge of the solid-state structure and stability is critical for pharmaceutical formulation. A stable, well-defined crystal form is essential for ensuring consistent product quality and performance.

Future work could involve co-crystallization studies with pharmaceutically acceptable co-formers to explore new solid forms, or computational studies to predict the crystal packing of related analogues based on the foundational interactions identified in this guide.

Conclusion

This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a 3-acylated imidazo[1,2-a]pyridine, using a published analogue as a scientifically rigorous exemplar. We have demonstrated the synergy between chemical synthesis, high-precision analytical instrumentation, and powerful computational software. The analysis revealed a planar, conjugated molecular core that assembles into a three-dimensional architecture through a specific network of C—H···O, C—H···N, F···F, and π–π interactions. The insights gained from such a detailed crystallographic study are not merely academic; they are foundational to the rational design of new medicines and advanced materials based on this privileged heterocyclic scaffold.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] This unique structural motif, comprised of an imidazole ring fused to a pyridine ring, offers a versatile three-dimensional architecture that is amenable to a wide array of chemical modifications. This adaptability has allowed for the generation of extensive compound libraries, leading to the discovery of derivatives with a remarkable spectrum of biological activities. The inherent drug-like properties of the imidazo[1,2-a]pyridine scaffold have translated into clinical success, with several marketed drugs such as zolpidem (a sedative-hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) featuring this core structure.[1][3]

This technical guide provides a comprehensive exploration of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers and professionals in drug development, this document aims to serve as a foundational resource for harnessing the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including those of the breast, liver, colon, and lung.[1] Their antitumor effects are often attributed to the modulation of key signaling pathways and molecular targets that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of imidazo[1,2-a]pyridine derivatives is not confined to a single mechanism but rather involves the inhibition of multiple, often interconnected, cellular processes.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling. Many imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of kinases that are frequently dysregulated in cancer, such as:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[4][5] For instance, some derivatives exhibit nanomolar IC50 values against PI3Kα, a key isoform of the PI3K enzyme.[4]

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The inhibition of CDKs by imidazo[1,2-a]pyridine analogues can halt the cell cycle, preventing cancer cell division.[2][6]

    • Receptor Tyrosine Kinases (RTKs): This class of kinases includes Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor growth. Imidazo[1,2-a]pyridine derivatives have been developed to target these receptors.[2]

    • Nek2 Kinase: Overexpression of Never in mitosis A (NIMA)-related kinase 2 (Nek2) is associated with poor prognosis in various cancers. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent Nek2 inhibitors, inducing apoptosis in cancer cells.[7]

  • Induction of Apoptosis: A significant number of imidazo[1,2-a]pyridine compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be achieved through both the intrinsic and extrinsic pathways. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -7, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[8][9]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can prevent cancer cells from replicating. Western blot analysis of treated cells has often revealed an upregulation of cell cycle inhibitors like p53 and p21.[5][8]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target in cancer therapy. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While specific SAR varies depending on the target, some general trends have been observed. For example, in a series of antimicrobial agents, the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influenced the inhibitory activity.[10] For anticancer activity against colon cancer cell lines, specific substitutions on the imidazo[1,2-a]pyridine core were found to be crucial for potency.[11]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 6d Apoptosis InductionHepG2 (Liver)Not specified[9]
Compound 6i Apoptosis InductionHepG2 (Liver)Not specified[9]
Compound 28e Nek2 InhibitionMGC-803 (Gastric)0.038[7]
IP-5 PI3K/Akt InhibitionHCC1937 (Breast)45[8]
IP-6 PI3K/Akt InhibitionHCC1937 (Breast)47.7[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental step in the evaluation of novel anticancer agents is the determination of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.[12][13]
  • Harvest cells using trypsinization and perform a cell count using a hemocytometer.[14]
  • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

2. Compound Treatment:

  • Prepare a series of dilutions of the test imidazo[1,2-a]pyridine derivative in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
  • Incubate the plates for a specified period, typically 24 to 72 hours.[14]

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][14] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[14]
  • Carefully remove the medium containing MTT.
  • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[12]

start [label="Start: Cancer Cell Culture"]; seed [label="Seed cells in 96-well plate"]; treat [label="Treat with Imidazo[1,2-a]pyridine derivatives"]; incubate [label="Incubate (24-72h)"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate (3-4h)"]; solubilize [label="Solubilize formazan crystals"]; read [label="Measure absorbance at 570 nm"]; analyze [label="Calculate IC50"]; end [label="End: Cytotoxicity Data"];

start -> seed; seed -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read; read -> analyze; analyze -> end; }

Caption: Workflow for MTT-based cytotoxicity assay.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives.[10][15] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The specific mechanism of action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.

Antituberculosis Activity: A Beacon of Hope Against a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][16][17] Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly promising class of anti-TB agents.[18][19]

  • Mechanism of Action: A significant breakthrough in this area was the identification of the ubiquinol-cytochrome c reductase (QcrB) subunit of the electron transport chain as a key target for some imidazo[1,2-a]pyridine derivatives.[20] The clinical candidate Q203 (Telacebec) is a notable example that acts via this mechanism.[19] Other derivatives have been found to inhibit mycobacterial ATP synthase.[19]

  • SAR Insights: Extensive SAR studies have been conducted to optimize the anti-TB activity of this scaffold. For instance, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide core has been identified as a key pharmacophore for potent activity against both replicating and non-replicating M. tuberculosis.[18][19]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTargetActivityReference
Imidazo[1,2-a]pyridine-3-carboxamidesQcrBPotent against MDR- and XDR-TB[19][20]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNot specifiedMIC90 ≤1 µM against various TB strains[18]
Imidazo[1,2-a]pyridine ethersATP synthaseMIC80 <0.5 µM[19]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Standardized methods are crucial for determining the in vitro activity of new antimicrobial agents. The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

  • Grow the microbial strain (bacterial or fungal) in a suitable broth medium to the mid-logarithmic phase.
  • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to a specific cell density.[21]

2. Preparation of Compound Dilutions:

  • Perform serial twofold dilutions of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate using an appropriate broth medium.[21][22]

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[21]

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][23]

start [label="Start: Microbial Culture"]; prep_inoculum [label="Prepare standardized inoculum"]; prep_dilutions [label="Prepare serial dilutions of compound"]; inoculate [label="Inoculate microtiter plate"]; incubate [label="Incubate"]; read_mic [label="Determine Minimum Inhibitory Concentration (MIC)"]; end [label="End: Antimicrobial Activity Data"];

start -> prep_inoculum; prep_inoculum -> inoculate; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antiviral and Anti-inflammatory Activities

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to the treatment of viral infections and inflammatory conditions.

Antiviral Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[24][25][26]

  • Anti-HIV Activity: Some imidazo[1,2-a]pyridine-Schiff base derivatives have shown in vitro activity against HIV-1 and HIV-2.[25][27] Molecular docking studies suggest that these compounds may interact with HIV-1 reverse transcriptase.[25]

  • Anti-HCV Activity: A series of imidazo[1,2-a]pyridines have been identified as potent inhibitors of HCV replication, with some compounds exhibiting EC50 values in the nanomolar range.[26] Their mechanism of action involves direct binding to the HCV non-structural protein 4B (NS4B).[26]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[28][29]

  • Mechanism of Action: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Several imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[28][30] Some compounds have also been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[31]

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for CNS-active drugs. The marketed drugs zolpidem and alpidem are prime examples of its success in this therapeutic area.[32]

  • Mechanism of Action: The CNS effects of many imidazo[1,2-a]pyridine derivatives are mediated through their interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[32][33] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[32][33] Some derivatives show selectivity for specific GABA-A receptor subtypes (e.g., α2/α3), which can lead to anxiolytic effects with minimal sedation.[34][35]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: A deeper understanding of the molecular targets and mechanisms of action will enable the rational design of more potent and selective inhibitors.

  • Combinatorial Chemistry and High-Throughput Screening: These approaches will continue to be instrumental in exploring the vast chemical space around the imidazo[1,2-a]pyridine core to identify new lead compounds.

  • Drug Delivery and Formulation: Optimizing the pharmacokinetic and pharmacodynamic properties of promising derivatives will be crucial for their successful clinical translation.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of cancer, infectious diseases, and CNS disorders, the full therapeutic potential of this scaffold may extend to other disease areas.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Mechanisms of Action

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2][3][4][5] This bicyclic nitrogen-containing ring system serves as a foundational structure for a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and central nervous system modulatory effects.[6][7][8][9] This technical guide provides an in-depth exploration of the diverse mechanisms of action of imidazo[1,2-a]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by experimental evidence and detailed protocols for key validation assays.

Introduction: The Versatility of the Imidazo[1,2-a]Pyridine Scaffold

Imidazo[1,2-a]pyridines are fused heterocyclic systems where an imidazole ring is fused to a pyridine ring.[2] This unique structural arrangement confers favorable physicochemical properties, including good metabolic stability and oral bioavailability, making it an attractive scaffold for drug design. The therapeutic potential of this class of compounds is underscored by the existence of marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent).[9][10][11] The broad applicability of imidazo[1,2-a]pyridines stems from their ability to interact with a wide array of biological targets, which will be the central focus of this guide.[6][7][8][9]

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exerting their effects through the modulation of several critical signaling pathways implicated in tumorigenesis and metastasis.[6][12][13][14]

Inhibition of Protein Kinases

A primary mechanism by which imidazo[1,2-a]pyridines exhibit anticancer activity is through the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[14][15]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of phosphoinositide 3-kinase (PI3K), particularly the PI3Kα isoform.[6][14][16] For instance, certain compounds have demonstrated potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to the induction of apoptosis in breast cancer cell lines.[16] Inhibition of this pathway has been shown to reduce the levels of phosphorylated Akt and mTOR, key downstream effectors.[16]

  • Other Kinase Targets: Beyond the PI3K/Akt pathway, imidazo[1,2-a]pyridines have been shown to inhibit other kinases crucial for cancer progression, including:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by these compounds can lead to cell cycle arrest, particularly at the G2/M phase.[6][16]

    • Insulin-like Growth Factor-1 Receptor (IGF-1R): Targeting this receptor tyrosine kinase can disrupt signaling pathways involved in cell proliferation and survival.[11][17]

    • VEGFR and EGFR: Inhibition of these receptor tyrosine kinases can interfere with angiogenesis and tumor growth.[12][14]

Induction of Apoptosis

A significant outcome of the interaction of imidazo[1,2-a]pyridines with cancer cells is the induction of programmed cell death, or apoptosis.[6][16] This is often mediated through:

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed.[13]

  • Activation of Caspases: Treatment with these compounds has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-9.[13][16]

  • p53-Mediated Apoptosis: Some imidazo[1,2-a]pyridine derivatives can induce apoptosis in a p53-dependent manner, leading to increased levels of p53 and its downstream target, p21.[6][16]

Data Presentation: Anticancer Activity
Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Imidazo[1,2-a]pyridine-basedA375 Melanoma, HeLa CervicalG2/M cell cycle arrest, Apoptosis9.7 - 44.6[16]
PI3Kα InhibitorBreast Cancer LinesPI3Kα Inhibition, Apoptosis>10[16]
Selenylated Imidazo[1,2-a]pyridinesBreast CancerDNA Damage, ApoptosisNot specified[16]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridineVariousIGF-1R Kinase InhibitionNot specified[17]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IP Imidazo[1,2-a]pyridine Compound IGF1R IGF-1R IP->IGF1R Inhibits PI3K PI3K IP->PI3K Inhibits CDK CDK IP->CDK Inhibits IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax Bax Bax->Casp9 Apoptosis Apoptosis Casp9->Apoptosis p53 p53 p53->Bax p21 p21 p53->p21 p21->CDK Inhibits CellCycle Cell Cycle Arrest (G2/M) CDK->CellCycle CellCycle->Apoptosis antitb_workflow start Start culture Culture Mtb H37Rv start->culture prepare_plate Prepare 96-well plate with compound dilutions culture->prepare_plate inoculate Inoculate plate with Mtb prepare_plate->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read_results Read results (color change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end gaba_receptor GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds IP Imidazo[1,2-a]pyridine (PAM) IP->GABA_A Binds (allosteric site) Neuron Postsynaptic Neuron GABA_A->Neuron Chloride Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2][3][4][5] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a foundational structure for numerous therapeutic agents, including marketed drugs like Zolpidem (a sedative), Olprinone (a cardiotonic agent), and Saripidem (an anxiolytic).[3][4][6] Its "privileged" status stems from its ability to interact with a wide range of biological targets, leading to diverse activities such as anticancer, anti-inflammatory, antimicrobial, and antitubercular effects.[1][2][4][5][7][8] This in-depth guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, offering insights for researchers, scientists, and drug development professionals.

The Architectural Blueprint: Understanding the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system offers multiple positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. The key positions for modification that significantly influence biological activity are C2, C3, C6, and C7. Understanding how substituents at these positions impact target engagement and overall efficacy is crucial for rational drug design.

Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold.

Anticancer Activity: A Multifaceted Approach

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, targeting various cellular pathways involved in tumor growth and proliferation.[6][7]

Targeting Kinase Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[9][10] Several studies have demonstrated that imidazo[1,2-a]pyridine analogs can act as potent PI3K/mTOR dual inhibitors.[9]

Another critical target is the c-Met receptor tyrosine kinase, which plays a role in cell proliferation and metastasis.[11] Bioisosteric replacement strategies have led to the discovery of potent and selective c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold.[11]

Key SAR Insights for Kinase Inhibition:

PositionSubstituent Effect on ActivityTargetReference
C2 Aryl or heteroaryl groups are generally favored for potent activity.PI3Kα, c-Met[10][11]
C3 Introduction of a carboxamide moiety can enhance potency and selectivity.PI3K/mTOR[9]
C6 Substitution with groups like 1-methylpyrazole can improve inhibitory activity against c-Met.[11]c-Met[11]
C7 The nature of the substituent at this position can influence both potency and metabolic stability.c-Met[11]
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have been identified as potent antitubulin agents that bind to the colchicine site.[12]

Key SAR Insights for Tubulin Inhibition:

PositionSubstituent Effect on ActivityReference
C5 & C7 Diaryl substitutions are crucial for high potency.[12][12]
C8 A carbonitrile group at this position is a key feature for activity.[12][12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[13] Their mechanism of action often involves the modulation of key signaling pathways like NF-κB and STAT3.[13]

One study demonstrated that a novel imidazo[1,2-a]pyridine derivative could suppress the NF-κB and STAT3 signaling pathways in cancer cell lines, leading to anti-inflammatory effects.[13] Co-administration with curcumin was found to enhance these effects.[13] Furthermore, a class of imidazo[1,2-a]pyridine-based compounds has been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes.[14]

Key SAR Insights for Anti-inflammatory Activity:

PositionSubstituent Effect on ActivityTargetReference
C2 A 4-morpholinophenyl group was found to be optimal for 5-LO inhibition.[14]5-LO[14]
C3 An N-cyclohexylamine at this position contributed to potent 5-LO inhibitory activity.[14]5-LO[14]
C6 A methyl group at this position enhanced the inhibitory potential against 5-LO.[14]5-LO[14]

Antimicrobial and Antitubercular Activities: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of new antibacterial and antitubercular drugs.[1][8]

Antibacterial Activity

Structure-activity relationship studies have shown that the antibacterial potency of imidazo[1,2-a]pyridine derivatives is significantly influenced by substituents on the C2-phenyl ring and at the C7 position.[1] For instance, the introduction of a para-chlorine atom on the C2-phenyl ring can enhance activity against E. coli and multidrug-resistant strains.[15]

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of antitubercular agents, with some analogs exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[8] SAR studies have revealed that bulky and lipophilic biaryl ethers at the carboxamide nitrogen lead to nanomolar potency.[8]

Key SAR Insights for Antimicrobial/Antitubercular Activity:

PositionSubstituent Effect on ActivityTarget OrganismReference
C2 The nature of the group on the phenyl ring at C2 influences activity.[1]Bacteria[1]
C3 A carboxamide functional group is a key feature for potent antitubercular activity.[8]M. tuberculosis[8]
C7 Substituents at this position can modulate antibacterial efficacy.[1]Bacteria[1]

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of imidazo[1,2-a]pyridine-based drug candidates relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone.[16] This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF).

  • Addition of α-Haloketone: Add the corresponding α-bromo or α-chloroketone to the solution.

  • Reaction Conditions: The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.[16] In some cases, microwave irradiation can be used to accelerate the reaction.[17]

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Synthesis_Workflow Start 2-Aminopyridine + α-Haloketone Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Heating Heating or Microwave Irradiation Reaction->Heating Workup Solvent Removal & Crude Product Isolation Heating->Workup Purification Recrystallization or Column Chromatography Workup->Purification End Pure Imidazo[1,2-a]pyridine Purification->End

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitution patterns, developing more efficient synthetic methodologies, and elucidating the precise molecular mechanisms of action for promising lead compounds. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective treatments for a wide range of diseases.

References

Pharmacological profile of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone and its Congeners

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of biologically active molecules.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutic agents. This guide provides a comprehensive technical overview of the pharmacological profile of this compound and its derivatives. While this specific ketone often serves as a key synthetic intermediate, its structural class exhibits a remarkable breadth of potent biological activities, including anticancer, antitubercular, antiparasitic, and anti-inflammatory effects.[4][5][6] We will delve into the synthetic rationale, mechanisms of action, pharmacokinetic considerations, and toxicological assessments that define this promising class of compounds, offering field-proven insights for drug discovery and development professionals.

Chemical Synthesis and Core Structure Elaboration

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underpinned by its accessible and versatile synthesis. A variety of robust chemical methods allow for the construction of the core and the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

One of the most efficient and widely adopted methods is the multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR), which allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[7][8] Other common strategies include the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins.[9]

The subject of this guide, this compound, and its analogs can be synthesized through various established protocols. A representative method involves the reaction of a 2-aminopyridine with an α-haloketone, a classic condensation strategy.

Diagram: General Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 2-Aminopyridine Derivative Process Condensation/ Cyclization Reactant1->Process Reactant2 α-Haloketone (e.g., 3-bromo-2-butanone) Reactant2->Process Product This compound Derivative Process->Product Formation of Bicyclic Core PI3K_Pathway cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits PK_Workflow Dosing Compound Administration (e.g., Oral Gavage, IV) Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Compound) Processing->Analysis Modeling Pharmacokinetic Modeling (Software Analysis) Analysis->Modeling Output PK Parameters (Cmax, Tmax, AUC, t1/2) Modeling->Output

References

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 1-(imidazo[1,2-a]pyridin-3-yl)ethanone, a key building block for drug discovery. By elucidating the reaction mechanism, offering a step-by-step experimental guide, and detailing characterization and safety protocols, this document serves as an essential resource for researchers in organic synthesis and pharmaceutical development. The described method emphasizes operational simplicity, high efficiency, and the reduction of intermediate handling, aligning with the principles of green chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of biologically active compounds.[4][5] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (sedative), and Olprinone (for heart failure) feature this bicyclic heterocyclic core, highlighting its therapeutic versatility.[1][3] The C-3 position of this scaffold is particularly amenable to functionalization, making derivatives like this compound highly valuable intermediates for constructing libraries of potential kinase inhibitors, anticancer agents, and other novel therapeutics.[3][6][7]

Traditional multi-step syntheses often suffer from cumulative yield losses, increased solvent waste, and laborious purification of intermediates. One-pot syntheses circumvent these issues by combining multiple reaction steps in a single flask, thereby enhancing efficiency, saving time and resources, and simplifying the overall process.[3][4] This guide details a robust one-pot procedure for the title compound, a method designed for reproducibility and scalability.

Reaction Principle and Mechanism

The synthesis proceeds via a classic condensation-cyclization reaction between a 2-aminopyridine and a suitable α-haloketone derivative. In this specific protocol, we utilize 3-bromo-2,4-pentanedione as the key reagent, which ingeniously serves as the precursor for both the cyclization and the direct installation of the C-3 acetyl group.

The reaction mechanism can be described in two primary stages:

  • Initial SN2 Alkylation: The exocyclic amino group of 2-aminopyridine, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom in 3-bromo-2,4-pentanedione. This forms an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the pentanedione moiety. This is followed by a dehydration step, which results in the formation of the aromatic five-membered imidazole ring, yielding the final product.

This tandem process is highly efficient as it rapidly builds molecular complexity from simple, commercially available starting materials.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants Reactant1 2-Aminopyridine Intermediate1 N-Alkylated Intermediate Reactant1->Intermediate1 S_N2 Attack Reactant2 3-Bromo-2,4-pentanedione Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution should lead to consistent and high-purity results.

Materials and Equipment

Reagents:

ReagentCAS No.PuritySupplier
2-Aminopyridine504-29-0>99%Sigma-Aldrich
3-Bromo-2,4-pentanedione18330-81-9>97%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-9>99.9%Acros Organics
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Hexane110-54-3ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeVWR
Brine (Saturated NaCl solution)N/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6GranularEMD Millipore
Silica Gel63231-67-4230-400 meshSorbent Technologies

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Flask, Condenser, N2) B 2. Add Reagents (2-Aminopyridine, 3-Bromo-2,4-pentanedione, THF) A->B C 3. Heat to Reflux (60-65 °C, 4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Work-up (Cool, Evaporate, Add EtOAc & NaHCO3) D->E F 6. Extraction (Separate layers, Wash with brine) E->F G 7. Drying & Filtration (Dry with Na2SO4, Filter) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv.) and 40 mL of anhydrous tetrahydrofuran (THF). Stir until the solid dissolves.

  • Initiation: Add 3-bromo-2,4-pentanedione (1.3 mL, 11.7 mmol, 1.1 equiv.) to the solution dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-aminopyridine spot indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford the pure this compound as a solid.

Quantitative Data Summary
ParameterValue
2-Aminopyridine10.6 mmol (1.0 equiv)
3-Bromo-2,4-pentanedione11.7 mmol (1.1 equiv)
SolventAnhydrous THF (40 mL)
Temperature60-65 °C (Reflux)
Reaction Time4-6 hours
Expected Yield75-85%

Product Characterization and Validation

Confirming the structure and purity of the final compound is critical. The following data are characteristic of this compound.

Analysis TechniqueExpected Result
Appearance Off-white to light yellow solid
¹H NMR (500 MHz, CDCl₃)δ 9.75 (d, 1H), 7.80 (s, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 6.90 (t, 1H), 2.60 (s, 3H).
¹³C NMR (126 MHz, CDCl₃)δ 190.5, 147.0, 145.5, 127.5, 126.0, 117.5, 115.0, 113.0, 30.0.
LC-MS (ESI) m/z calculated for C₉H₈N₂O [M+H]⁺: 161.07; found: 161.1.[8]
FT-IR (KBr, cm⁻¹)~1640 cm⁻¹ (C=O stretch), ~1575 cm⁻¹ (N=N stretch).[8]

Safety Precautions

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves when handling chemicals.[9]

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile and potentially toxic fumes.[9]

  • Reagent Hazards:

    • 2-Aminopyridine: Toxic if swallowed or in contact with skin. Handle with care.

    • 3-Bromo-2,4-pentanedione: Lachrymatory (causes tearing) and corrosive. Avoid skin and eye contact.

    • Solvents (THF, EtOAc, Hexane): Highly flammable. Keep away from ignition sources.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reaction residues down the drain.[9][10]

Applications and Future Directions

The synthesized this compound is a versatile intermediate. The acetyl group at the C-3 position can be readily transformed into a variety of other functional groups. It can undergo condensation reactions to form chalcones, be reduced to an alcohol, or serve as a handle for further coupling reactions, thereby providing rapid access to diverse chemical libraries for high-throughput screening in drug discovery programs.[11] Its utility has been demonstrated in the development of novel inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[6][12]

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Microwave Chemistry in Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] Traditional methods for the synthesis of these valuable compounds often require long reaction times, harsh conditions, and the use of hazardous solvents, which can limit their efficiency and environmental sustainability. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing these bicyclic systems, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[2][3]

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase that is not reliant on thermal conductivity.[2] This unique heating mechanism often results in dramatic accelerations of reaction rates, higher product yields, and improved purity profiles.[3] For researchers and professionals in drug development, these advantages translate to accelerated discovery timelines and more sustainable manufacturing processes. This guide provides an in-depth exploration of the principles, protocols, and practical applications of microwave-assisted synthesis for imidazo[1,2-a]pyridine derivatives.

Underlying Principles: Why Microwave Synthesis Excels

The efficiency of microwave-assisted organic synthesis stems from its distinct mechanism of energy transfer. Unlike conventional heating, which relies on conduction and convection, microwave energy is delivered directly to the reaction medium through two primary mechanisms: dipolar polarization and ionic conduction. This direct energy transfer leads to rapid and uniform heating throughout the reaction vessel, minimizing thermal gradients and side reactions. The result is a significant enhancement in reaction rates, often reducing reaction times from hours to mere minutes.[2][3] Furthermore, the ability to rapidly heat and cool the reaction vessel provides precise control over the reaction conditions, which is crucial for optimizing yields and minimizing the formation of impurities.

The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[1] The enhanced reaction efficiency and selectivity frequently lead to cleaner reactions with easier workup procedures, further diminishing the environmental impact.

Reaction Mechanisms in Microwave-Assisted Synthesis

The microwave-assisted synthesis of imidazo[1,2-a]pyridines can be achieved through several synthetic routes. Two of the most common and efficient methods are the condensation of 2-aminopyridines with α-haloketones and multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.

Mechanism: Two-Component Condensation of 2-Aminopyridines and α-Haloketones

A prevalent and straightforward method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. The generally accepted mechanism for this transformation under microwave irradiation proceeds through the following steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This step is often the rate-determining step and is significantly accelerated by microwave heating.

  • Intermediate Formation: This initial attack leads to the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration, facilitated by the elevated temperatures achieved under microwave irradiation, to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Reaction Mechanism 2-Aminopyridine 2-Aminopyridine alpha-Haloketone alpha-Haloketone Pyridinium_Salt Pyridinium Salt Intermediate Cyclic_Intermediate Cyclic Intermediate Imidazo_Pyridine Imidazo[1,2-a]pyridine

Mechanism: Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate highly substituted imidazo[1,2-a]pyridines.[4][5] The microwave-assisted GBB reaction is particularly efficient and proceeds through the following proposed mechanism:

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive iminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the newly formed electrophilic center.

  • Rearrangement and Tautomerization: A subsequent rearrangement and tautomerization lead to the final, stable imidazo[1,2-a]pyridine product.

Experimental Protocols

The following protocols are generalized procedures for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. It is crucial to note that optimal reaction conditions (temperature, time, solvent, and catalyst) may vary depending on the specific substrates used.

Protocol 1: Two-Component Synthesis from 2-Aminopyridine and α-Bromoketone (Solvent-Free)

This protocol describes a catalyst- and solvent-free approach, which is both efficient and environmentally friendly.[6]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromoketone (1.0 mmol)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoketone (1.0 mmol).

  • Seal the vial securely.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 100-120°C for 2-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture and stir.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine derivative.

G cluster_1 Experimental Workflow Reagents Add 2-aminopyridine and α-bromoketone to vial Microwave Microwave Irradiation (100-120°C, 2-10 min) Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Purification Column Chromatography Product Pure Imidazo[1,2-a]pyridine

Protocol 2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol outlines a one-pot, three-component synthesis under microwave irradiation.[7]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃, 5 mol%) (or another suitable Lewis acid)

  • Methanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, dissolve the substituted 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in methanol (3 mL).

  • Add the scandium(III) triflate (5 mol%) to the reaction mixture.

  • Seal the vial tightly.

  • Place the vial into the microwave reactor.

  • Irradiate the mixture at 150°C for 10-30 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Data Presentation: A Comparative Overview

The following table summarizes representative examples of the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, showcasing the efficiency of this methodology across different reaction types and substitution patterns.

EntryReactantsCatalyst/SolventTemp (°C)Time (min)Yield (%)Reference
12-Aminopyridine, Phenacyl bromideIonic Liquid / Solvent-free1005-892[6]
22-Aminopyridine, 4-Bromophenacyl bromideNone / Solvent-free180495[8]
32-Amino-5-methylpyridine, 4-Methoxyphenacyl bromideNone / Solvent-free180494[8]
42-Aminopyridine, Ethyl 2-bromo-3-oxobutanoateNone / Solvent-free1201.592[9]
52-Aminonicotinic acid, ChloroacetaldehydeWater-3092-95[1]
62-Aminopyridine, Benzaldehyde, tert-Butyl isocyanideSc(OTf)₃ / Methanol1501085[10]
72-Aminopyridine, 4-Nitrobenzaldehyde, Cyclohexyl isocyanideGd(OTf)₃ / Methanol1503090[10]
82-Aminothiazole, Benzaldehyde, tert-Butyl isocyanideGd(OTf)₃ / Methanol1506085[10]

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the construction of imidazo[1,2-a]pyridine derivatives. The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes it an invaluable tool for researchers in both academic and industrial settings. The compatibility of this technology with green chemistry principles further enhances its appeal, offering a sustainable path to these important heterocyclic compounds. As microwave technology continues to evolve, we can anticipate even more sophisticated applications, including its integration into continuous flow systems for large-scale production, further solidifying its role in modern organic synthesis.

References

Application Note: A Robust Protocol for the Synthesis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds.[1] This bicyclic system, which can be considered a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem (for insomnia), Alpidem (an anxiolytic), and Saripidem. The functionalization of this core at the C2 and C3 positions is a critical strategy in drug discovery to modulate biological activity.

The title compound, 3-acetyl-2-methylimidazo[1,2-a]pyridine, serves as a versatile intermediate in organic synthesis. The acetyl group at the C3 position is a key handle for further chemical transformations, such as the synthesis of more complex heterocyclic systems or the introduction of diverse functional groups. This application note provides a detailed, field-proven protocol for the synthesis of this valuable building block, grounded in the principles of the classic Tchichibabine imidazo[1,2-a]pyridine synthesis. We will elucidate the causality behind the procedural choices to ensure both high yield and purity.

Principle of the Reaction

The synthesis is achieved through the condensation reaction between a 2-aminopyridine and an α-haloketone, specifically 3-bromo-2-butanone. This reaction is a cornerstone for the formation of the imidazo[1,2-a]pyridine ring system.

Reaction Mechanism: The mechanism proceeds in a stepwise fashion:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the α-carbon of 3-bromo-2-butanone. This is an SN2 reaction that forms a transient N-alkylated pyridinium salt intermediate.[2]

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate (also known as a carbinolamine).

  • Dehydration: The hemiaminal intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

The overall transformation is a robust and efficient method for constructing the fused heterocyclic product.

Experimental Protocol

This protocol details a reliable method for the synthesis of 3-acetyl-2-methylimidazo[1,2-a]pyridine from commercially available starting materials.

Materials and Equipment:

  • 2-Aminopyridine

  • 3-Bromo-2-butanone

  • Anhydrous ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure

PART 1: Reaction Setup and Reflux

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of 2-aminopyridine). Stir the solution at room temperature until all the solid has dissolved.

    • Scientist's Insight: Anhydrous ethanol is used as the solvent as it effectively dissolves the starting materials and is suitable for the reflux temperature. The presence of water can lead to side reactions.

  • Addition of α-Haloketone: To the stirred solution, add 3-bromo-2-butanone (1.1 eq) dropwise over 5 minutes.

    • Causality Note: A slight excess of the α-haloketone is used to ensure the complete consumption of the limiting reagent, 2-aminopyridine. A rapid addition may cause an uncontrolled exotherm.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the 2-aminopyridine spot and the appearance of a new, more nonpolar product spot indicate the reaction's progression.

PART 2: Work-up and Isolation

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the two-phase mixture vigorously for 15 minutes.

    • Expert Rationale: This step neutralizes the hydrobromic acid (HBr) generated during the reaction, which may exist as a salt with the product or any unreacted starting material.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Drying and Filtration: Combine all the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.

PART 3: Purification

  • Recrystallization: The crude product can often be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Chromatography (Optional): For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 3-acetyl-2-methylimidazo[1,2-a]pyridine as a crystalline solid.

Quantitative Data Summary

ReagentMW ( g/mol )Molar Eq.MolesMass/Volume
2-Aminopyridine94.111.00.054.71 g
3-Bromo-2-butanone150.991.10.0558.30 g (5.5 mL)
Anhydrous Ethanol46.07Solvent-~50 mL
Product 174.19 - - Expected Yield: 70-85%

Experimental Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Aminopyridine in Ethanol B Add 3-Bromo-2-butanone (dropwise) A->B C Reflux for 4-6 hours (approx. 80°C) B->C D Monitor by TLC C->D E Cool to RT & Evaporate Solvent D->E Reaction Complete F Add Ethyl Acetate & NaHCO₃(aq) E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), Filter & Concentrate G->H I Recrystallize from Ethyl Acetate/Hexane H->I Crude Product J Collect Crystals & Dry I->J K Characterize Final Product J->K

Caption: Workflow for the synthesis of 3-acetyl-2-methylimidazo[1,2-a]pyridine.

Expected Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 100-120 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 8.10 (d, 1H, H-5)

    • δ ~ 7.60 (d, 1H, H-8)

    • δ ~ 7.20 (t, 1H, H-7)

    • δ ~ 6.80 (t, 1H, H-6)

    • δ ~ 2.70 (s, 3H, -COCH₃)

    • δ ~ 2.60 (s, 3H, 2-CH₃)

    • Note: The chemical shifts for the pyridine ring protons are characteristic, with H-5 typically being the most downfield. The two methyl groups will appear as sharp singlets.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 190.0 (C=O)

    • δ ~ 145.0 (C-8a)

    • δ ~ 144.0 (C-2)

    • δ ~ 127.0 (C-5)

    • δ ~ 125.0 (C-7)

    • δ ~ 117.0 (C-3)

    • δ ~ 112.0 (C-6)

    • δ ~ 30.0 (-COCH₃)

    • δ ~ 16.0 (2-CH₃)

  • Mass Spectrometry (ESI+): m/z = 175.08 [M+H]⁺

Safety and Troubleshooting

  • Safety: 3-Bromo-2-butanone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Troubleshooting:

    • Low Yield: Ensure that anhydrous ethanol is used and that the reflux is maintained for a sufficient duration. Incomplete reaction is a common cause of low yield.

    • Purification Issues: If the product oils out during recrystallization, try using a different solvent system or resort to column chromatography for purification. The crude product might contain residual starting materials or polymeric byproducts.

References

Application Notes and Protocols for the Investigation of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant attention as promising candidates for anticancer therapy.[2][3] These compounds have been shown to target key pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions that can modulate its pharmacological properties, leading to the development of potent and selective anticancer agents.[6]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone , as a potential anticancer agent. While direct extensive studies on this particular molecule are emerging, the established anticancer properties of the parent scaffold provide a strong rationale for its evaluation. These guidelines are designed to offer a comprehensive framework for researchers to assess its cytotoxic and mechanistic properties.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting critical protein kinases.[1][4] One of the most frequently dysregulated pathways in human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[7] Several studies have demonstrated that imidazo[1,2-a]pyridine-based compounds can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Therefore, it is hypothesized that this compound may function as an inhibitor of the PI3K/Akt/mTOR pathway. This inhibition would lead to the dephosphorylation of Akt and its downstream targets, ultimately triggering the intrinsic apoptotic cascade. A structurally related compound, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione, has been shown to induce apoptosis in HeLa cells through the p53/Bax-mediated mitochondrial pathway.[8]

Visualizing the Hypothesized Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits (Hypothesized) Compound->Akt Inhibits (Hypothesized) Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of the anticancer properties of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50), providing a quantitative measure of its cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Cytotoxicity Assay Workflow

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol confirms whether the observed cytotoxicity is due to apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of the compound on the hypothesized PI3K/Akt/mTOR signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR, and apoptotic markers like cleaved PARP and cleaved Caspase-3).

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to total proteins between treated and untreated samples.

Data Presentation: Expected Quantitative Outcomes

The following table provides an example of how to present the IC50 data obtained from the MTT assay for this compound against a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Cancer45.5
A549Lung Cancer38.2
HeLaCervical Cancer15.3
PC-3Prostate Cancer52.1
HCT116Colon Cancer29.8

Logical Flow for Compound Evaluation

Decision_Tree start Start: Synthesize & Characterize Compound mtt Screen for Cytotoxicity (MTT Assay) start->mtt ic50_check IC50 < 50 µM? mtt->ic50_check apoptosis Confirm Apoptotic Cell Death (Annexin V/PI Assay) ic50_check->apoptosis Yes stop Stop or Redesign ic50_check->stop No apoptosis_check Significant Apoptosis? apoptosis->apoptosis_check western Investigate Mechanism (Western Blot for PI3K/Akt) apoptosis_check->western Yes apoptosis_check->stop No pathway_check Inhibition of p-Akt/p-mTOR? western->pathway_check lead Lead Candidate for Further Development pathway_check->lead Yes pathway_check->stop No

Caption: A logical decision tree for the preclinical evaluation of this compound.

References

Application Notes and Protocols for 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone as a Potential PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of PI3K Inhibition and the Imidazo[1,2-a]pyridine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[2][3] The PI3K family of lipid kinases, particularly the Class I isoforms, are central to this pathway.[3] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of substrates to drive cell growth and survival.[1][3][4]

The imidazo[1,2-a]pyridine core structure has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including potent anticancer properties.[5][6] Several derivatives of this scaffold have been investigated as inhibitors of the PI3K/mTOR pathway, demonstrating significant therapeutic potential.[1][2][5][7]

This document provides a comprehensive guide to the potential application of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone as a PI3K inhibitor. While the broader class of imidazo[1,2-a]pyridines has shown promise in targeting the PI3K pathway, it is important to note that at the time of writing, specific data on the PI3K inhibitory activity of this compound is not extensively documented in peer-reviewed literature. Therefore, these application notes and protocols are presented as a robust, scientifically-grounded framework for the investigation and validation of this compound as a novel PI3K inhibitor. The methodologies described herein are designed to be self-validating, providing researchers with the tools to rigorously assess its biological activity.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

This compound, as a putative PI3K inhibitor, is hypothesized to exert its anticancer effects by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the suppression of the entire downstream signaling cascade, including the phosphorylation and activation of Akt and mTOR. The net result is the inhibition of cell growth, proliferation, and survival, and potentially the induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - PI3K Enzyme - PIP2 Substrate - ATP - Test Compound Dilutions Start->Prep Incubate Incubate Enzyme, Substrate, ATP, and Compound Prep->Incubate Stop Stop Reaction & Detect ADP Formation Incubate->Stop Analyze Measure Luminescence & Calculate % Inhibition Stop->Analyze End Determine IC50 Analyze->End Western_Blot_Workflow Start Start CellCulture Culture Cancer Cells (e.g., MCF-7, U87MG) Start->CellCulture Treatment Treat Cells with Test Compound CellCulture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting with Primary & Secondary Antibodies SDS_PAGE->Immunoblot Detection Signal Detection and Analysis Immunoblot->Detection End End Detection->End

References

Application Notes and Protocols for Evaluating Imidazo[1,2-a]pyridine Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This versatile structure is the backbone of several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, highlighting its potential for CNS modulation.[4] Beyond the central nervous system, derivatives of this scaffold have demonstrated potent anticancer, antitubercular, and anti-inflammatory properties, making them a fertile ground for novel therapeutic development.[1][2][3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to evaluate the in vivo efficacy of novel imidazo[1,2-a]pyridine-based compounds. The protocols herein are designed to ensure scientific rigor, ethical conduct, and the generation of reproducible and translatable data, adhering to the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[1][6][7][8][9] All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and compliance with federal and institutional regulations.[3][10][11][12]

I. Oncology: Evaluating Anticancer Efficacy

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with demonstrated activity against various cancer cell lines, including melanoma, cervical, breast, and lung cancer.[7][8][13][14] A key mechanism of action for some of these compounds is the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8][15]

A. The PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors and other extracellular cues to regulate cellular processes. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridines that target this pathway offer a promising therapeutic strategy.

PI3K_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K ImidazoPyridine->mTORC1 Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Preparation & Counting cell_culture->cell_prep injection 3. Subcutaneous Injection cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth treatment 5. Treatment Initiation tumor_growth->treatment Tumor volume reaches ~100-200 mm³ data_collection 6. Data Collection treatment->data_collection endpoint 7. Ethical Endpoint data_collection->endpoint Tumor volume limit or other criteria met analysis 8. Data Analysis endpoint->analysis end End analysis->end QcrB_Inhibition cluster_membrane Mtb Inner Membrane cluster_process Cellular Respiration ETC Electron Transport Chain bc1 Cytochrome bc1 Complex QcrB QcrB Subunit ProtonGradient Proton Gradient bc1->ProtonGradient Generates ElectronFlow Electron Flow ATP ATP Production QcrB->ATP Disruption of ATP synthesis leads to ATPsynthase ATP Synthase ATPsynthase->ATP ElectronFlow->bc1 ProtonGradient->ATPsynthase Powers BacterialDeath Bacterial Death ImidazoPyridine Imidazo[1,2-a]pyridine (e.g., Q203) ImidazoPyridine->QcrB Inhibition GABAA_Receptor cluster_synapse GABAergic Synapse cluster_action Mechanism of Action Presynaptic Presynaptic Neuron GABA_vesicle GABA Presynaptic->GABA_vesicle Release Postsynaptic Postsynaptic Neuron GABAA_R GABA-A Receptor (Chloride Channel) GABA_vesicle->GABAA_R Binds to Cl_influx Chloride (Cl-) Influx GABAA_R->Cl_influx Opens ImidazoPyridine Imidazo[1,2-a]pyridine ImidazoPyridine->GABAA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnxiolyticEffect Anxiolytic/ Anticonvulsant Effect ReducedExcitability->AnxiolyticEffect

References

Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis properties.[2][3][4] Marketed drugs like Zolpidem and Olprinone feature this core, underscoring its therapeutic relevance.[1] The scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal starting point for the construction of large chemical libraries aimed at discovering novel modulators of biological targets. High-throughput screening (HTS) is the engine that drives the exploration of such libraries, enabling the rapid identification of active compounds, or "hits," from thousands or millions of candidates.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a successful HTS campaign for imidazo[1,2-a]pyridine libraries. We will delve into the causality behind experimental choices, from assay development and validation to the final stages of hit confirmation and triage.

Part 1: The Foundation - Assay Development & Validation

The success of any HTS campaign is contingent upon a robust, reliable, and reproducible assay.[7][8] This initial phase is the most critical, as it establishes the system that will be used to interrogate the chemical library. The goal is to develop an assay that is sensitive, has a large dynamic range, and is stable enough for automated screening.[9][10]

Section 1.1: Target Selection & Rationale

Imidazo[1,2-a]pyridines have shown significant activity against several important target classes. A prominent example is their role as kinase inhibitors .[11][12] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] High-throughput screening has successfully identified imidazo[1,2-a]pyridines as inhibitors of Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and Platelet-Derived Growth Factor Receptor (PDGFR), making this target class an excellent focus for an HTS campaign.[11][12][14] For the purposes of this guide, we will focus on developing a biochemical assay to screen for inhibitors of a hypothetical protein kinase, "Target Kinase X."

Section 1.2: Assay Principle & Format Selection

For screening kinase inhibitors, both biochemical and cell-based assays are viable.

  • Biochemical Assays: Directly measure the enzymatic activity of a purified kinase. They are generally simpler to develop and less prone to compound interference.

  • Cell-Based Assays: Measure the consequence of kinase inhibition within a cellular context, providing more physiologically relevant data.

For a primary HTS campaign, a biochemical assay is often preferred due to its robustness and lower cost. A widely used format is a luminescence-based assay that quantifies ATP consumption, as kinase reactions transfer a phosphate group from ATP to a substrate. The amount of ADP produced is directly proportional to kinase activity.[15]

Section 1.3: Protocol for Assay Miniaturization & Optimization (384-Well Format)

To conserve reagents and increase throughput, the assay must be miniaturized, typically to a 384-well plate format.[16]

Objective: To optimize reagent concentrations and incubation times for a robust kinase assay in a 384-well format.

Materials:

  • Purified, active Target Kinase X

  • Specific peptide substrate for Target Kinase X

  • Adenosine 5′-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, low-volume 384-well plates[17]

  • Luminometer plate reader

Protocol Steps:

  • Kinase Titration: Determine the optimal enzyme concentration.

    • Prepare serial dilutions of Target Kinase X in Assay Buffer.

    • In a 384-well plate, add 5 µL of each kinase dilution.

    • Add 2.5 µL of a fixed, saturating concentration of the peptide substrate.

    • Initiate the reaction by adding 2.5 µL of ATP (at its Km concentration for the kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal following the ADP-Glo™ manufacturer's protocol.[15]

    • Goal: Select the kinase concentration that yields a robust signal (e.g., 80% of maximum) within the linear range of the reaction.

  • ATP Km Determination: Determine the Michaelis-Menten constant (Km) for ATP.

    • Using the optimal kinase concentration, set up reactions with varying concentrations of ATP.

    • Incubate and measure the signal as above.

    • Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

    • Causality: Screening at the Km concentration of ATP makes the assay more sensitive to competitive inhibitors.

  • Reaction Time Course:

    • Set up the optimized reaction and measure the signal at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Goal: Identify the incubation time that falls within the linear phase of the reaction and provides a sufficient signal window.

Section 1.4: Assay Validation & Quality Control

Before initiating the full screen, the assay's performance must be statistically validated.[10] The Z'-factor is the most common metric used to quantify the quality of an HTS assay.[18][19][20] It measures the separation between the positive and negative control signals, taking into account the data variation.

Z'-Factor Calculation: The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., maximal inhibition with a known inhibitor).

Validation Protocol:

  • Prepare a 384-well plate.

  • Designate half the plate for positive controls (e.g., kinase + substrate + ATP + DMSO vehicle).

  • Designate the other half for negative controls (e.g., kinase + substrate + ATP + a potent, known inhibitor).

  • Run the assay and calculate the Z'-factor.

ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20][21]
Signal-to-Background > 10Ensures a sufficient dynamic range to detect inhibition.
Coefficient of Variation (%CV) < 20%Indicates low variability and high precision of the measurements.[10]

Table 1: Key Assay Validation Parameters and Acceptance Criteria.

Part 2: The Workflow - High-Throughput Screening Cascade

With a validated assay, the screening of the imidazo[1,2-a]pyridine library can commence. The process follows a tiered approach, known as a screening cascade, to efficiently identify and prioritize true hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Expansion cluster_3 Output Primary Single-Concentration Screen (e.g., 10 µM) Data_Analysis Raw Data Analysis (Normalization, Hit Selection) Primary->Data_Analysis Confirmation Confirmatory Screen (Fresh Compound) Data_Analysis->Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Orthogonal Orthogonal Assay (Alternative Method) Dose_Response->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Lead_Series Validated Hit Series SAR->Lead_Series

Caption: High-Throughput Screening (HTS) Cascade.

Section 2.1: Primary Screen Protocol

Objective: To screen the entire imidazo[1,2-a]pyridine library at a single concentration to identify initial "hits."

Protocol:

  • Using an automated liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of 384-well assay plates, resulting in a final assay concentration of ~10 µM.

  • Dispense 5 µL of the Target Kinase X solution.

  • Initiate the reaction by dispensing 5 µL of the ATP/substrate mixture.

  • Incubate for the pre-determined optimal time.

  • Add stop/detection reagents and measure the luminescent signal.

  • Controls: Each plate must contain positive (DMSO only) and negative (known inhibitor) controls for quality control and data normalization.

Section 2.2: Data Analysis & Hit Identification

Raw data from the plate reader is normalized to the on-plate controls. The percent inhibition for each compound is calculated:

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically three times the standard deviation of the sample population (DMSO wells).

Section 2.3: Hit Confirmation & Triage

The initial hits from the primary screen are often contaminated with false positives. The goal of this phase is to confirm the activity of the hits and eliminate artifacts.[5][22]

  • Hit Re-testing: Hits are re-tested using the same primary assay to confirm their activity. This step helps eliminate errors from the primary screen.[23]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency.[24] The data is plotted as percent inhibition versus the log of the compound concentration, and a non-linear regression is used to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[25][26][27]

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase), hits are tested in an orthogonal assay.[23][28] This assay should measure the same biological endpoint but use a different detection technology (e.g., a fluorescence-based assay instead of luminescence).

Triage StepPurposeExample Criteria for Progression
Re-test Confirmation Eliminate random errors from primary screen.Compound shows ≥50% inhibition upon re-test.
IC50 Determination Quantify compound potency.IC50 < 10 µM.
Orthogonal Assay Rule out assay-specific artifacts.Compound is active in a non-luminescence-based assay.
Promiscuity/PAINS Filter Remove non-specific compounds and known assay-interfering motifs.Compound is not a known PAINS (Pan-Assay Interference Compound).

Table 2: A tiered approach to hit triage and prioritization.

Part 3: From Hit to Lead

The final output of the HTS cascade is a set of validated, potent, and selective hit compounds. These compounds serve as the starting point for medicinal chemistry efforts.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Imidazo Imidazo[1,2-a]pyridine Inhibitor Imidazo->PI3K

Caption: Example Target Pathway (PI3K/Akt/mTOR).

Section 3.1: Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how changes to a molecule's structure impact its biological activity.[29][30][31] For the validated imidazo[1,2-a]pyridine hits, SAR studies involve synthesizing and testing analogs of the hit compounds to understand which parts of the molecule are essential for activity.[32] This iterative process aims to improve potency, selectivity, and drug-like properties, ultimately transforming a "hit" into a "lead" series suitable for further preclinical development.[30][33]

Conclusion

The high-throughput screening of imidazo[1,2-a]pyridine libraries is a powerful strategy for the discovery of novel chemical probes and potential drug candidates. This application note has outlined a systematic and rigorous workflow, grounded in scientific principles, for conducting such a campaign. By emphasizing robust assay development, a stringent validation and triage cascade, and initial SAR exploration, researchers can maximize the probability of identifying high-quality, tractable hit series. The journey from a library of compounds to a validated lead is complex, but a well-designed HTS campaign provides the essential starting point for this critical endeavor in drug discovery.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation arises from its recurring presence in a multitude of biologically active compounds, including several marketed drugs.[2][3] In the realm of oncology, derivatives of this scaffold have garnered significant attention for their potent and diverse anticancer activities.[4] These compounds have been shown to modulate various critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5] The 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone structural motif serves as a versatile template for the development of novel therapeutic agents, offering opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis of this compound analogs and detailed protocols for their biological evaluation as potential cancer therapeutics. The methodologies described herein are designed to be robust and adaptable, enabling researchers to explore the chemical space around this promising scaffold.

Mechanisms of Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways that are dysregulated in cancer.[6] Understanding these mechanisms is crucial for the rational design of new and more effective analogs.

Inhibition of Protein Kinases: A primary mode of action for many imidazo[1,2-a]pyridine-based anticancer agents is the inhibition of protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers, is a key target.[5][7] Specific analogs have been developed as potent inhibitors of PI3Kα, leading to the induction of apoptosis in cancer cells.[8] Other kinases targeted by this class of compounds include Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[4]

Induction of Apoptosis: A significant number of imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through both intrinsic and extrinsic pathways. For instance, some compounds have been observed to increase the expression of pro-apoptotic proteins like Bax and activate caspases, which are the executioners of apoptosis.[5][9]

Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, these compounds can halt the proliferation of cancer cells at specific checkpoints.[5] For example, treatment with certain imidazo[1,2-a]pyridine analogs can lead to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing.[8][9]

Imidazo_Pyridine_Anticancer_Mechanisms cluster_Kinase Kinase Inhibition cluster_Cellular Cellular Effects IP_Analog This compound Analog PI3K PI3K/Akt/mTOR Pathway IP_Analog->PI3K inhibits CDK Cyclin-Dependent Kinases (CDKs) IP_Analog->CDK inhibits Apoptosis Induction of Apoptosis (e.g., increased Bax, Caspase activation) IP_Analog->Apoptosis induces CancerCell Cancer Cell PI3K->CancerCell promotes survival & proliferation CellCycle Cell Cycle Arrest (e.g., G2/M phase) CDK->CellCycle regulates Apoptosis->CancerCell leads to death CellCycle->CancerCell controls division Imidazo_Pyridine_Synthesis Aminopyridine Substituted 2-Aminopyridine Reaction Condensation (e.g., NaHCO3, Ethanol) Aminopyridine->Reaction Haloketone α-Haloketone Haloketone->Reaction Imidazopyridine Substituted Imidazo[1,2-a]pyridine Reaction->Imidazopyridine MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in 96-well plate Incubation1 2. Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Treatment 3. Treat with serial dilutions of Imidazo[1,2-a]pyridine analog Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance 8. Measure absorbance (570 nm) Solubilization->Absorbance Data_Analysis 9. Calculate IC50 values Absorbance->Data_Analysis

References

Application Notes and Protocols: 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone as a Scaffold for Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Its inherent biological activity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This document provides a comprehensive guide to utilizing 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone as a versatile scaffold for the rational design and synthesis of targeted covalent inhibitors. We will detail the synthesis of the core scaffold, its functionalization with an electrophilic "warhead," and provide robust protocols for the biochemical and biophysical characterization of the resulting covalent inhibitors, using Bruton's tyrosine kinase (BTK) as an exemplary target.

Introduction: The Rationale for Covalent Inhibition and the Imidazo[1,2-a]pyridine Scaffold

Targeted covalent inhibitors (TCIs) have witnessed a resurgence in drug discovery, offering distinct advantages over their non-covalent counterparts.[2] By forming a stable, covalent bond with a specific amino acid residue within the target protein, typically a cysteine, TCIs can achieve prolonged target engagement, enhanced potency, and improved pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2][3] This strategy has proven particularly effective for inhibiting kinases, a class of enzymes frequently implicated in cancer and autoimmune diseases.[4]

The imidazo[1,2-a]pyridine scaffold is exceptionally well-suited for the development of TCIs. Its rigid, bicyclic structure provides a well-defined vector for the presentation of substituents, allowing for precise positioning of both affinity-generating moieties and the reactive warhead. Furthermore, the synthetic accessibility of this scaffold allows for rapid generation of diverse analog libraries to explore structure-activity relationships (SAR).

This guide will focus on this compound as a key intermediate. The acetyl group at the 3-position serves as a versatile handle for further chemical modifications, enabling the introduction of various linker and warhead combinations.

Synthesis of the Core Scaffold and Covalent Inhibitor

The following sections provide detailed protocols for the synthesis of the this compound scaffold and its subsequent elaboration into a model covalent inhibitor bearing an acrylamide warhead.

Protocol: Synthesis of this compound

This protocol describes a classical and reliable method for the synthesis of the title compound via the condensation of 2-aminopyridine with an α-haloketone.

Materials:

  • 2-Aminopyridine

  • 3-Bromo-2-butanone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Introduction of an Acrylamide Warhead

This protocol details the conversion of the ketone to an amine, followed by acylation with acryloyl chloride to install the covalent warhead.

Step 1: Reductive Amination

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Step 2: Acylation with Acryloyl Chloride

  • Dissolve the crude amine from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine-derived acrylamide.

Causality Behind Experimental Choices: The use of a two-step approach for introducing the acrylamide warhead (reductive amination followed by acylation) is a common and effective strategy.[5] Acryloyl chloride is a highly reactive reagent, and direct conversion from other functional groups can be challenging.[5] The reductive amination provides a stable amine intermediate that can be readily acylated.

Biochemical Evaluation of Covalent Inhibitors

Once the covalent inhibitor is synthesized and purified, its biological activity must be rigorously evaluated. This section provides protocols for assessing the inhibitory potency against Bruton's tyrosine kinase (BTK), a clinically validated target for covalent inhibitors.[6]

Target Protein: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling.[3] It possesses a cysteine residue (Cys481) in its active site that is susceptible to covalent modification by electrophilic inhibitors.[3]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This luminescent, homogeneous assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.

Materials:

  • BTK enzyme

  • BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Synthesized covalent inhibitor

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the covalent inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µl of inhibitor dilution (or 5% DMSO for control)

    • 2 µl of BTK enzyme in Kinase Buffer

    • 2 µl of substrate/ATP mix in Kinase Buffer

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • ATP Detection: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Luminescence Reading: Record the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Time-Dependent Inhibition Assay

This assay is crucial for characterizing the irreversible nature of the inhibitor. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent bond formation.

Procedure:

  • Prepare several sets of reaction plates as described in the IC₅₀ determination protocol.

  • Pre-incubate the enzyme and inhibitor for different durations (e.g., 0, 15, 30, 60, and 120 minutes) before adding the substrate/ATP mix to initiate the kinase reaction.

  • Follow the remaining steps of the ADP-Glo™ assay for each pre-incubation time point.

  • Determine the IC₅₀ value for each pre-incubation time. A significant leftward shift in the IC₅₀ curve with increasing pre-incubation time confirms time-dependent inhibition.

Data Presentation: Time-Dependent Inhibition of a Hypothetical Imidazo[1,2-a]pyridine-based BTK Inhibitor

Pre-incubation Time (min)IC₅₀ (nM)
0500
15150
3075
6030
12015

Confirmation of Covalent Adduct Formation

Mass spectrometry is the gold standard for unequivocally confirming the formation of a covalent bond between the inhibitor and its target protein.

Protocol: LC-MS/MS Analysis of Covalent Adduct

This protocol involves incubating the target protein with the inhibitor, followed by proteolytic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptide and the specific site of covalent modification.[8]

Materials:

  • BTK enzyme

  • Synthesized covalent inhibitor

  • Ammonium bicarbonate buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the BTK enzyme with an excess of the covalent inhibitor in a suitable buffer (e.g., ammonium bicarbonate) for a sufficient time to ensure complete reaction.

  • Denaturation and Reduction: Denature the protein and reduce the disulfide bonds by adding DTT and incubating at 60 °C.

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark.

  • Proteolytic Digestion: Add trypsin to the protein solution and incubate overnight at 37 °C to digest the protein into peptides.

  • Sample Preparation for LC-MS/MS: Quench the digestion with formic acid and desalt the peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will be programmed to identify peptides that have a mass shift corresponding to the molecular weight of the inhibitor.

  • Data Analysis: Analyze the MS/MS spectra to confirm the sequence of the modified peptide and pinpoint the exact amino acid residue (e.g., Cys481 in BTK) that has been covalently modified.

Expected Outcome: The mass spectrum will show a peak corresponding to the peptide containing Cys481 with an added mass equal to that of the inhibitor, confirming the covalent adduct formation. The MS/MS fragmentation pattern of this peptide will further validate the site of modification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biochemical Evaluation cluster_confirmation Confirmation Scaffold This compound Synthesis Warhead Acrylamide Warhead Installation Scaffold->Warhead Functionalization IC50 IC50 Determination (ADP-Glo) Warhead->IC50 Screening TDI Time-Dependent Inhibition LCMS LC-MS/MS Adduct Analysis IC50->LCMS Hit Confirmation

Caption: Experimental workflow for the development of covalent inhibitors.

covalent_inhibition_mechanism E Enzyme (BTK) EI_noncov E-I (non-covalent complex) E->EI_noncov k_on / k_off I Inhibitor EI_cov E-I (covalent adduct) EI_noncov->EI_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel targeted covalent inhibitors. Its synthetic accessibility, coupled with the robust biochemical and biophysical methods outlined in this guide, provides a clear and efficient path for researchers in drug discovery to develop potent and selective covalent inhibitors for a range of therapeutic targets. The detailed protocols provided herein are intended to serve as a practical resource to facilitate the exploration of this promising chemical space.

References

Troubleshooting & Optimization

Purification techniques for 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic ketone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to help you achieve high purity and yield in your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Therefore, obtaining a highly pure compound is critical for accurate biological evaluation and downstream applications.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in the lab.

Part 1: Foundational Knowledge & Purity Assessment

This section addresses common initial questions regarding impurities and how to assess the purity of your synthesized compound.

Q1: What are the typical impurities I might encounter after synthesizing this compound?

A1: The impurities in your crude product are almost always a direct consequence of the synthetic route employed. A common synthesis involves the cyclocondensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or an alpha-haloketone.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 2-aminopyridine and the corresponding α-halocarbonyl reagent.

  • Polymeric Byproducts: Dark, tar-like substances can form, especially if the reaction is overheated or run for an extended period.

  • Regioisomers: Depending on the substituents on the pyridine ring, the formation of other isomers is sometimes possible, though generally less common for this specific scaffold.

  • Residual Solvent: Solvents used in the reaction (e.g., DMF, ethanol) or workup.

Understanding these potential impurities is the first step in designing an effective purification strategy. For instance, the basic nature of unreacted 2-aminopyridine allows for its removal via an acidic wash during the workup.

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most indispensable technique for rapid purity assessment and for monitoring the progress of column chromatography.

Key Steps for Effective TLC Analysis:

  • Select an Appropriate Mobile Phase: A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent and a polar solvent. Based on literature for similar compounds, begin with systems like Ethyl Acetate/Hexane (or Petroleum Ether) or Dichloromethane/Methanol.[3]

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) and spot it on the TLC plate. Also spot the starting materials as references, if available.

  • Development & Visualization: After running the plate, visualize the spots. Since the imidazo[1,2-a]pyridine core is UV-active, a UV lamp (254 nm) is the primary method. You can also use staining agents if your impurities are not UV-active.

  • Interpretation: A pure compound should ideally show a single spot. Impurities will appear as additional spots with different Retention Factor (Rf) values. The goal of purification is to isolate the single spot corresponding to your desired product.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel 60 F254 TLC platesStandard, provides good separation for moderately polar compounds.
Mobile Phase (Eluent) Start with 30-50% Ethyl Acetate in HexaneThis system effectively separates compounds of moderate polarity.[3][4] Adjust polarity based on Rf.
Visualization UV light at 254 nmThe aromatic nature of the compound allows for easy visualization.
Target Rf Value 0.25 - 0.35An Rf in this range during methods development usually translates to good separation on a silica gel column.

Part 2: Core Purification Techniques & Troubleshooting

This section provides detailed protocols and troubleshooting for the most effective purification methods for this class of compounds: column chromatography and recrystallization.

Workflow for Purifying this compound

Below is a general workflow diagram to guide your purification strategy.

G cluster_0 Post-Synthesis Workup cluster_1 Purification Strategy cluster_2 Final Analysis Workup Aqueous Workup (e.g., DCM extraction, brine wash) Crude Crude Product (Solid or Oil) Workup->Crude TLC Purity Check (TLC) Crude->TLC Decision Is the major spot well-separated from impurities? TLC->Decision Column Silica Gel Column Chromatography Decision->Column No Recrystallize Recrystallization Decision->Recrystallize Yes, and product is a solid Pure Pure Product Column->Pure Recrystallize->Pure Analysis Characterization (NMR, LC-MS, mp) Pure->Analysis

Caption: General purification workflow for this compound.

FAQ: Column Chromatography
Q3: My column is running, but the separation is poor. What can I do to improve it?

A3: Poor separation is a common issue. The key is to optimize your mobile phase (eluent) based on systematic TLC analysis.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: If your spots are too close together on TLC (ΔRf < 0.1), your solvent system is not selective enough.

    • If Rf is too high (>0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce Ethyl Acetate in your Hexane/EtOAc mixture).

    • If Rf is too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent.

    • If spots are streaking: Your compound might be too polar for the system, acidic/basic, or you may have overloaded the TLC plate. For basic compounds like imidazopyridines, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.

  • Switch Solvent Systems: If adjusting polarity doesn't work, switch to a different solvent system with different selectivity. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol.[3]

  • Column Parameters:

    • Column Size: Use a column with a diameter and length appropriate for your sample size. A common rule of thumb is a silica-to-sample weight ratio of 40:1 to 100:1.

    • Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

G Start Poor Separation on Column TLC Analyze fractions by TLC Start->TLC Problem Identify Problem TLC->Problem HighRf Rf Too High (Compounds elute too fast) Problem->HighRf Fast Elution LowRf Rf Too Low (Compounds stuck on column) Problem->LowRf Slow Elution NoSep Poor Resolution (ΔRf is too small) Problem->NoSep Overlapping Spots Sol1 Decrease Eluent Polarity (e.g., more Hexane) HighRf->Sol1 Sol2 Increase Eluent Polarity (e.g., more EtOAc/MeOH) LowRf->Sol2 Sol3 Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) NoSep->Sol3

Caption: Troubleshooting guide for column chromatography separation.

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a standard procedure for purifying multi-gram quantities of the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc) - all HPLC grade

  • Glass column with stopcock, collection tubes, TLC plates

Procedure:

  • Eluent Preparation: Prepare a stock of your chosen eluent (e.g., 30% EtOAc in Hexane) based on prior TLC analysis.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with the eluent to form a milky slurry.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure 1-2 inches of solvent remains above the silica bed at all times.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Spot every few fractions on a TLC plate to track the elution of your product.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.[3][5]

FAQ: Recrystallization
Q4: How do I select the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.

Screening for a Solvent:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different test solvent to each tube (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water).

  • At Room Temperature: If the compound dissolves immediately, the solvent is too good; discard it.

  • Heating: If the compound does not dissolve at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent. A compound "oiling out" instead of forming crystals means the solvent may be too non-polar or the compound is too impure.

Based on literature for similar compounds, Ethyl Acetate (EtOAc) is a promising candidate for recrystallization.[6]

Protocol 2: Recrystallization from a Single Solvent

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethyl Acetate) dropwise while heating the mixture with stirring (on a hot plate). Continue adding solvent until the solid just dissolves.

  • Remove the flask from the heat. If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven to remove all traces of solvent.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Section 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful multicomponent reaction (MCR) for accessing 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide. While efficient, it is sensitive to reaction conditions, and several issues can arise.

Frequently Asked Questions & Troubleshooting

Question 1: My GBB reaction is sluggish or not proceeding to completion, resulting in low yields. What are the common causes and solutions?

Answer: This is a frequent issue often traced back to three key areas: catalyst choice, solvent effects, and the presence of water.

  • Causality of Catalyst Choice: The GBB reaction proceeds through the formation of a Schiff base (imine) from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. An acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and promoting the subsequent cyclization. Without it, the initial imine formation is often the rate-limiting step. While various catalysts like Sc(OTf)₃, Yb(OTf)₃, and InCl₃ are reported, simple and effective options include ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TsOH). Lewis acids can also be highly effective.

  • The Critical Role of Solvent: The choice of solvent can dramatically impact reaction success. Polar protic solvents like methanol or ethanol are generally effective as they can stabilize charged intermediates and participate in proton transfer steps. However, in some cases, aprotic solvents like dioxane or acetonitrile are preferred, especially when using sensitive Lewis acid catalysts. If your reaction is failing in a non-polar solvent like toluene, it is likely due to the poor stabilization of the polar intermediates.

  • Water Contamination: The initial condensation to form the imine intermediate is a reversible reaction that liberates water. Excess water in the reaction medium can push the equilibrium back towards the starting materials, stalling the reaction.

Troubleshooting Protocol: Improving GBB Reaction Yield

Symptom Potential Cause Recommended Solution
Low Conversion Inefficient imine formation due to lack of catalysis.Add a Brønsted or Lewis acid catalyst. Start with 10-20 mol% of NH₄Cl or a Lewis acid like Sc(OTf)₃.
Presence of water hydrolyzing the imine intermediate.Use anhydrous solvents. Consider adding a dehydrating agent such as trimethyl orthoformate or molecular sieves.
Inappropriate solvent polarity.Switch to a more polar solvent. Methanol is often a good starting point. For specific substrates, high-boiling polar aprotic solvents like DMF or DMSO may be beneficial.
Slow Reaction Rate Insufficient thermal energy.Increase the reaction temperature. Microwave irradiation is known to significantly reduce reaction times and improve yields for GBB reactions.
Formation of Ugi Adducts With certain aliphatic aldehydes, the classic Ugi side reaction can compete.This is less common but can occur. Modifying the catalyst or solvent may alter the reaction pathway in favor of the GBB cyclization.

Question 2: I'm observing a significant, difficult-to-remove impurity in my final product after workup. What could it be?

Answer: Besides unreacted starting materials, the most common and troublesome impurity is often the uncyclized intermediate resulting from the addition of the isocyanide to the Schiff base. This linear adduct can be stable under certain conditions and may co-elute with your product.

Protocol for Workup and Purification: A robust workup is critical to ensure the final cyclization occurs and to simplify purification.

  • Post-Reaction Acidification: After the reaction is complete (as monitored by TLC/LCMS), adding a slight excess of a protic acid (e.g., a few drops of acetic acid) and stirring for an additional hour can help drive the cyclization of any remaining intermediate.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst. Follow with a brine wash.

  • Purification via Salt Formation: For basic 3-aminoimidazo[1,2-a]pyridines that are difficult to purify via chromatography, consider purification by salt formation. This industrial-scale technique involves forming a salt (e.g., a sulfate salt), which often precipitates with high purity, leaving organic impurities behind in the solvent.

  • Chromatography: If chromatography is necessary, use a silica gel column. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is typically effective.

Section 2: Condensation with α-Haloketones

This is one of the most traditional and reliable methods for synthesizing the imidazo[1,2-a]pyridine core. The reaction involves the S_N2 reaction of a 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization and dehydration.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yield is poor, and I see a complex mixture of products on my TLC plate. What is going wrong?

Answer: While this reaction is robust, low yields often stem from issues with the stability of the α-haloketone or suboptimal reaction conditions.

  • Mechanism and Key Steps: The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen onto the α-carbon of the ketone. This is the crucial S_N2 step. The resulting pyridinium salt then undergoes intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring.

  • α-Haloketone Stability: α-Haloketones, particularly α-bromoketones, can be lachrymatory and unstable. They can self-condense or decompose over time, especially in the presence of base or heat. Always use freshly prepared or purified α-haloketones.

  • Solvent and Catalyst Effects: This reaction can often be performed under catalyst- and solvent-free conditions by simply heating the two reactants together, which is an excellent green chemistry approach. When a solvent is used, polar aprotic solvents like DMF or alcohols like ethanol are common choices. While often catalyst-free, a weak, non-nucleophilic base like potassium carbonate can be used to scavenge the H-X produced, though it may also promote side reactions if the ketone is sensitive.

Visual Troubleshooting Guide

G start Low Yield in α-Haloketone Condensation check_reagents Are reagents pure? (Especially α-haloketone) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions No, reagents are pure complex_tlc Complex Mixture on TLC? check_reagents->complex_tlc Yes temp_issue temp_issue check_conditions->temp_issue Is temperature too high? complex_tlc->check_conditions No, clean reaction solution_reagent Purify or resynthesize α-haloketone. Use immediately. complex_tlc->solution_reagent Yes solution_temp Reduce temperature. Consider solvent-free at a lower temp (e.g., 60-80°C). temp_issue->solution_temp Yes solvent_issue Is a solvent being used? temp_issue->solvent_issue No solution_solvent_free Consider using a solvent like EtOH or DMF to allow for lower, more controlled temps. solvent_issue->solution_solvent_free No solution_solvent_change Try switching to a different solvent. If using a base, try running the reaction without it. solvent_issue->solution_solvent_change Yes

Caption: Troubleshooting flowchart for low yields.

Section 3: Ortoleva-King and Related Reactions with Ketones

These methods are powerful one-pot alternatives to using pre-synthesized α-haloketones. Typically, an acetophenone is reacted with a 2-aminopyridine in the presence of an oxidant, such as iodine, which generates the reactive α-iodo ketone in situ.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is giving a mixture of regioisomers or other unexpected byproducts. Why is this happening?

Answer: This is a classic problem in the direct condensation of 2-aminopyridines and acetophenones, and it arises from the competition between two different mechanistic pathways.

  • The Ortoleva-King (OK) Pathway: In the presence of iodine, the acetophenone is first α-iodinated. The 2-aminopyridine then acts as a nucleophile, attacking the α-carbon to displace the iodide, forming a pyridinium salt intermediate which then cyclizes. This is often the desired pathway.

  • The Competing Ketimine Pathway: Under acidic conditions, the 2-aminopyridine can instead condense directly with the ketone carbonyl to form a ketimine intermediate. This intermediate can then undergo a different cyclization pathway.

The balance between these two pathways is highly dependent on the catalyst, solvent, and the electronic properties of both the acetophenone and the 2-aminopyridine.

Visualizing Competing Mechanisms

G cluster_start Starting Materials cluster_ok Ortoleva-King Pathway cluster_ketimine Ketimine Pathway start_ketone Acetophenone iodo α-Iodoacetophenone (via I2) start_ketone->iodo + I2 ketimine Ketimine Intermediate (Acid Catalyzed) start_ketone->ketimine + 2-Aminopyridine + H+ start_amine 2-Aminopyridine start_amine->ketimine salt Pyridinium Salt Intermediate iodo->salt + 2-Aminopyridine product_ok Desired Imidazo[1,2-a]pyridine salt->product_ok Cyclization product_byproduct Potential Byproducts ketimine->product_byproduct Alternative Cyclization

Caption: Competing reaction pathways.

How to Favor the Ortoleva-King Pathway:

  • Catalyst Choice: Copper catalysts, such as CuI, have been shown to effectively promote the desired oxidative cyclization via an Ortoleva-King type mechanism while suppressing competing pathways. Similarly, iron catalysts can be employed.

  • Control of Acidity: Avoid strongly acidic conditions that would favor ketimine formation. The reaction often works well under neutral or slightly basic conditions, or with catalysts that do not introduce strong Brønsted acidity.

  • Reagent Stoichiometry: Using an excess of the 2-aminopyridine can sometimes favor the desired pathway.

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an imidazo[1,2-a]pyridine via the classical condensation of a 2-aminopyridine with an α-haloketone, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in this synthesis is a common issue that can often be traced back to several key factors. Let's break down the potential causes and the corresponding troubleshooting steps.

  • Causality: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration. The efficiency of each of these steps is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Assess Starting Material Quality: Ensure your 2-aminopyridine and α-haloketone are pure. Impurities can interfere with the reaction. α-Haloketones, in particular, can be unstable and should be used fresh or purified before use.

    • Solvent Choice is Critical: The choice of solvent significantly impacts the reaction rate. While polar protic solvents like ethanol are commonly used, aprotic polar solvents such as DMF or acetonitrile can sometimes be more effective, especially for less reactive substrates.[1] Some modern, environmentally friendly protocols have even demonstrated high yields in water or under solvent-free conditions.[2][3][4]

    • Optimize Reaction Temperature: The traditional Tschitschibabin reaction often required high temperatures (150-200 °C).[5][6] However, many modern variations proceed efficiently at much lower temperatures, from room temperature to around 80-100 °C.[7] If you are not seeing product formation at a lower temperature, a stepwise increase in temperature may be beneficial. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

    • The Role of a Base: While some protocols are base-free, the addition of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be advantageous.[6] The base neutralizes the hydrohalic acid formed during the reaction, which can otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic.

    • Consider a Catalyst: For certain substrates, particularly in multi-component reactions, a catalyst can be essential. A wide range of catalysts have been reported, from simple Lewis acids like FeCl₃ to copper and palladium complexes.[7][8] Iodine has also been shown to be an effective catalyst in some syntheses.[9][10] A screening of different catalysts may be necessary to find the optimal one for your specific transformation.

Issue 2: Multiple Spots on TLC and Side Product Formation

Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have a mixture of products that is difficult to separate. What are the common side products in imidazo[1,2-a]pyridine synthesis, and how can I minimize their formation?

Answer: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products:

    • Dimerization: In some instances, particularly under harsh conditions, self-condensation or dimerization of the starting materials or intermediates can occur. For example, in the Chichibabin amination reaction, dimerization of the pyridine substrate can be a significant side reaction.[11]

    • Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although the cyclization to form the imidazo[1,2-a]pyridine is generally favored.

    • Incomplete Cyclization: The intermediate N-alkylated 2-aminopyridine may be present if the cyclization/dehydration step is not complete. This will appear as a more polar spot on the TLC compared to the final product.

    • Decomposition Products: As mentioned, high temperatures or incorrect pH can lead to the decomposition of starting materials or the product, resulting in a complex mixture.

  • Minimizing Side Product Formation:

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC.[12][13][14][15] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. A common eluent system for TLC analysis is a mixture of hexanes and ethyl acetate.[12][14]

    • Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions.

    • Milder Reaction Conditions: Explore using milder reaction conditions. The development of catalyst-free, microwave-assisted, or room temperature procedures is often driven by the need to improve selectivity and reduce side product formation.[1][2][4][6]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my imidazo[1,2-a]pyridine, but I am struggling with its purification. What are the recommended methods for purifying these compounds?

Answer: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for interaction with silica gel.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

      • Stationary Phase: Silica gel is typically used.[12][13][16] However, if you suspect your compound is degrading on the acidic silica, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[17]

      • Eluent System: A gradient of hexane and ethyl acetate is a good starting point for many imidazo[1,2-a]pyridines.[12][13][14] For more polar compounds, adding a small amount of methanol to the eluent may be necessary. The ideal Rf value for the target compound on TLC for good separation in column chromatography is around 0.2-0.4.[17]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][10]

    • Aqueous Work-up: A thorough aqueous work-up can remove many water-soluble impurities and unreacted starting materials. This typically involves extraction with an organic solvent like ethyl acetate, followed by washing with water and brine.[13]

  • Troubleshooting Purification:

    • Compound Instability on Silica: To check for instability, you can perform a 2D TLC. Spot your crude product on a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If new spots appear, your compound is likely degrading on the silica.[17]

    • Poor Separation: If you are having trouble separating your product from impurities, try a different solvent system for your column chromatography. Screening various solvent systems with TLC is crucial for finding the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A1: The reaction, often referred to as a variation of the Tschitschibabin reaction, generally proceeds in two main steps:

  • N-Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction, forming a five-membered ring. Subsequent dehydration (loss of a water molecule) leads to the aromatic imidazo[1,2-a]pyridine product.

Q2: How do electron-donating or electron-withdrawing groups on the 2-aminopyridine and the second reactant affect the reaction?

A2: The electronic nature of the substituents can have a significant impact on the reaction rate and yield.

  • On the 2-aminopyridine: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial N-alkylation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions.

  • On the α-haloketone or other electrophiles: The reactivity of the electrophile is also crucial. For multi-component reactions involving aldehydes, electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and facilitate the initial imine formation.

Q3: What are the advantages of using multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction for synthesizing imidazo[1,2-a]pyridines?

A3: Multi-component reactions offer several advantages over traditional two-component syntheses:

  • Efficiency: They allow for the construction of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and purification procedures.[15][18]

  • Atom Economy: MCRs are often more atom-economical, as most of the atoms of the starting materials are incorporated into the final product.

  • Diversity: They provide a straightforward way to generate a library of diverse compounds by simply varying the starting materials. This is particularly valuable in drug discovery.[15]

Data and Protocols

Table 1: Recommended Starting Solvents for Column Chromatography
Compound Polarity (based on TLC in Hexane:EtOAc 1:1)Recommended Starting Eluent System
Low (Rf > 0.7)95:5 Hexane:Ethyl Acetate
Medium (Rf 0.3 - 0.7)80:20 to 50:50 Hexane:Ethyl Acetate
High (Rf < 0.3)50:50 Hexane:Ethyl Acetate, potentially with 1-5% Methanol
Experimental Protocol: General Synthesis of a 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and ethanol (10 mL).

  • Reaction: Stir the mixture at reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Visualizations

General Reaction Mechanism

G cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_Salt N-Acylpyridinium Salt 2-Aminopyridine->Intermediate_Salt + alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Salt + Cyclized_Intermediate Cyclized Intermediate Intermediate_Salt->Cyclized_Intermediate Intramolecular Condensation Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine - H2O

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Optimize_Temp Optimize Temperature Check_SM->Optimize_Temp Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Change_Solvent Change Solvent Optimize_Temp->Change_Solvent No Improvement Success Improved Yield Optimize_Temp->Success Improved Add_Base Add Mild Base (e.g., NaHCO3) Change_Solvent->Add_Base No Improvement Change_Solvent->Success Improved Screen_Catalyst Screen Catalysts (if applicable) Add_Base->Screen_Catalyst No Improvement Add_Base->Success Improved Screen_Catalyst->Success Improved Purify_SM->Check_SM G Reactivity Reaction Rate EDG Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ EDG->Reactivity Increases EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl EWG->Reactivity Decreases Unsubstituted Unsubstituted 2-Aminopyridine Unsubstituted->Reactivity

References

Technical Support Center: Enhancing the Stability of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a heterocyclic ketone with a core imidazo[1,2-a]pyridine structure. This scaffold is found in numerous pharmaceutically active compounds, including zolpidem and alpidem.[1] The stability of such compounds in solution is paramount for accurate pharmacological and preclinical studies. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental data.

This guide will delve into the common stability challenges encountered with this compound and provide practical, evidence-based solutions. The troubleshooting advice and protocols are grounded in established principles of pharmaceutical stability testing and are supplemented with insights from studies on structurally related imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?

A1: The degradation of this compound in solution is most likely due to one or more of the following factors: hydrolysis, oxidation, or photodegradation. The specific cause will depend on your solvent system, storage conditions (temperature and light exposure), and the presence of any contaminants.

Q2: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector, is essential.[2][3] This will allow you to separate the parent compound from any degradation products and quantify the loss of purity over time. For structural elucidation of the degradants, hyphenated techniques such as LC-Mass Spectrometry (LC-MS) are invaluable.[1][4]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study is a series of experiments where the drug substance is exposed to harsh conditions, such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[3] The purpose is to deliberately induce degradation to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating analytical method and for designing stable formulations.

Q4: How can I prevent the degradation of this compound in my stock solutions?

A4: To enhance stability, consider the following:

  • Solvent Selection: Use aprotic solvents like DMSO or acetonitrile for stock solutions whenever possible. If aqueous buffers are necessary, carefully control the pH.

  • pH Control: Based on data from similar imidazopyridine structures, maintaining a pH in the neutral to slightly acidic range (pH 5-7) is often beneficial. Avoid strongly acidic or alkaline conditions.

  • Temperature: Store solutions at reduced temperatures (2-8 °C or -20 °C) to slow down the rate of degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For compounds susceptible to oxidation, purging the solution and the vial headspace with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving stability problems with this compound solutions.

Issue 1: Rapid Loss of Purity in Aqueous Buffers
  • Symptoms: A significant decrease in the main peak area and the appearance of one or more new peaks in the HPLC chromatogram within a short period (hours to days).

  • Probable Cause: Hydrolysis of the acetyl group at the C3 position of the imidazo[1,2-a]pyridine ring. This is a common degradation pathway for compounds with ester or amide linkages, and by analogy, for the acetyl group in this molecule. Studies on the structurally similar drug zolpidem, which has an acetamide group at the same position, show significant degradation under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (zolpacid).[1][5]

  • Investigation Workflow:

    start Observe rapid degradation in aqueous buffer ph_study Perform pH stability study (e.g., pH 3, 5, 7, 9) start->ph_study analyze Analyze samples by HPLC at initial and subsequent time points ph_study->analyze identify Identify major degradant using LC-MS analyze->identify optimize Optimize buffer pH for maximum stability analyze->optimize confirm Confirm structure of degradant (likely the carboxylic acid analog) identify->confirm

    Caption: Workflow for investigating hydrolytic degradation.

  • Solutions:

    • pH Optimization: Determine the pH of maximum stability by conducting a pH-rate profile study. Typically, a pH range of 5-7 is a good starting point for imidazopyridine derivatives.

    • Buffer Selection: Use buffers with low reactivity. Phosphate and citrate buffers are generally good choices.

    • Co-solvents: If compatible with your experimental system, consider adding co-solvents like propylene glycol or ethanol to reduce the water activity and slow down hydrolysis.

    • Lyophilization: For long-term storage, prepare a lyophilized powder of the compound and reconstitute it immediately before use.

Issue 2: Degradation Upon Exposure to Light
  • Symptoms: Appearance of new peaks in the chromatogram after exposure of the solution to ambient or UV light. Solutions may also develop a yellow tint.

  • Probable Cause: Photodegradation. Imidazo[1,2-a]pyridines are known to be photosensitive. Studies on zolpidem have shown significant degradation under photolytic conditions, leading to the formation of products like oxozolpidem (oxidation of the acetamide group), zolpaldehyde (oxidation of the methyl group on the phenyl ring), and zolpyridine (cleavage of the acetamide group).[1][5]

  • Investigation Workflow:

    start Suspect photodegradation photostability_test Expose solution to controlled light conditions (ICH Q1B) start->photostability_test dark_control Store a control sample in complete darkness start->dark_control analyze Analyze both samples by HPLC-PDA and LC-MS photostability_test->analyze dark_control->analyze compare Compare chromatograms and identify light-induced degradants analyze->compare implement_protection Implement light-protective measures compare->implement_protection

    Caption: Workflow for investigating photodegradation.

  • Solutions:

    • Light Protection: Always handle and store solutions of this compound in amber glass vials or containers wrapped in aluminum foil.

    • Antioxidants: In some cases, photodegradation can be mediated by reactive oxygen species. The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might offer some protection, but their compatibility and effectiveness must be tested.

    • Solvent Effects: The choice of solvent can influence photostability. It is advisable to perform photostability studies in the final intended solvent system.

Issue 3: Instability in the Presence of Oxidizing Agents or Air
  • Symptoms: Degradation when exposed to air for extended periods, or rapid degradation in the presence of oxidizing agents like hydrogen peroxide.

  • Probable Cause: Oxidation. The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation. While zolpidem has shown relative stability to oxidation with hydrogen peroxide,[5] other oxidative pathways may exist, especially in the presence of metal ions which can catalyze oxidation.

  • Investigation Workflow:

    start Suspect oxidative degradation stress_test Perform oxidative stress test (e.g., with H₂O₂ or AIBN) start->stress_test inert_atmosphere Prepare and store a sample under an inert atmosphere (N₂ or Ar) start->inert_atmosphere analyze Analyze all samples by HPLC and LC-MS stress_test->analyze inert_atmosphere->analyze identify_products Identify oxidative degradation products analyze->identify_products implement_measures Implement protective measures identify_products->implement_measures

    Caption: Workflow for investigating oxidative degradation.

  • Solutions:

    • Inert Atmosphere: For sensitive applications or long-term storage of solutions, purge the solvent and the vial headspace with an inert gas such as nitrogen or argon before sealing.

    • Antioxidants: The addition of antioxidants can be effective. Water-soluble antioxidants include ascorbic acid and sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) is a common choice.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

    • Excipient Purity: Ensure that all excipients and solvents used are of high purity and free from peroxide contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Before injection into the HPLC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector at 254 nm and 290 nm
Injection Volume 10 µL

Summary of Potential Degradation Products

Based on the chemistry of the imidazo[1,2-a]pyridine core and the acetyl functional group, and by analogy with the degradation of zolpidem, the following are potential degradation products of this compound:

Degradation Pathway Potential Degradation Product Structure Notes
Hydrolysis Imidazo[1,2-a]pyridin-3-yl-acetic acidImidazopyridine ring with a -CH₂COOH group at C3Analogous to the formation of zolpacid from zolpidem.[1][5]
Oxidation/Photolysis 1-(Imidazo[1,2-a]pyridin-3-yl)glyoxalImidazopyridine ring with a -COCHO group at C3Oxidation of the acetyl group.
Photolysis/Oxidation Imidazo[1,2-a]pyridine-3-carbaldehydeImidazopyridine ring with a -CHO group at C3Oxidative cleavage of the acetyl group.
Oxidation N-oxide derivativesOxidation of the nitrogen atoms in the imidazopyridine ringA common metabolic and degradation pathway for nitrogen-containing heterocycles.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. The primary degradation pathways to consider are hydrolysis, photodegradation, and oxidation. By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively mitigate these degradation processes. A systematic approach involving forced degradation studies and the use of a stability-indicating analytical method is key to understanding the stability profile of this compound and ensuring the integrity of your research.

References

Troubleshooting imidazo[1,2-a]pyridine synthesis from acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines from acetophenones. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. The following troubleshooting guides and FAQs are based on established literature and practical field experience to help you navigate common challenges and optimize your synthetic protocols.

Introduction: The Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds. Its derivatives have demonstrated significant pharmacological properties, including anti-inflammatory, antiviral, antiulcer, and anticancer activities.[1] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this scaffold, highlighting its importance in drug discovery.[2][3]

The one-pot synthesis from readily available 2-aminopyridines and acetophenones is a highly attractive and atom-economical approach.[4][5] This method typically proceeds via the in-situ generation of an α-haloacetophenone, which then undergoes cyclocondensation. However, like any multi-step, one-pot reaction, it is susceptible to issues related to yield, purity, and reproducibility. This guide aims to provide clear, actionable solutions to these challenges.

Core Reaction Mechanism

Understanding the underlying mechanism is critical for effective troubleshooting. The most common pathway for the one-pot synthesis involves an initial Ortoleva-King type reaction.[5][6]

  • α-Halogenation: The acetophenone is first halogenated at the α-position, typically using an iodine or bromine source like I₂ or N-Bromosuccinimide (NBS). This step proceeds via an enol or enolate intermediate.[4][7]

  • Nucleophilic Attack (N-Alkylation): The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloacetophenone, displacing the halide and forming an N-phenacylpyridinium intermediate.[8][9]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular condensation. Subsequent dehydration and aromatization lead to the final imidazo[1,2-a]pyridine product.[4]

Reaction_Mechanism Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol Tautomerization AlphaHalo α-Haloacetophenone Enol->AlphaHalo + Halogen Source Intermediate N-Phenacylpyridinium Intermediate AlphaHalo->Intermediate + 2-Aminopyridine (N-Alkylation) Aminopyridine 2-Aminopyridine Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Product Imidazo[1,2-a]pyridine Cyclized->Product Dehydration/ Aromatization Halogen I₂ or NBS H2O_out - H₂O, - HX

Caption: Simplified mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: My reaction shows very low or no product yield. What are the likely causes?

This is the most common issue, often stemming from one of several key areas.

  • Potential Cause 1: Inefficient In-Situ Halogenation

    • Explanation: The entire reaction hinges on the successful formation of the α-haloacetophenone intermediate. If this initial step fails, the subsequent cyclization cannot occur. The halogenating agent (e.g., NBS, I₂) may be old or degraded.

    • Solution:

      • Verify Reagent Quality: Use freshly opened or properly stored NBS or I₂.

      • Consider an Iodine Catalyst: Molecular iodine is a robust and effective catalyst for this transformation, often providing excellent yields under mild conditions.[10][11]

      • Alternative Halogenation: Some protocols use reagents like CBrCl₃, where the 2-aminopyridine itself acts as a bromine shuttle.[6]

      • Pre-formation (Caution): As a last resort, you can pre-synthesize the α-haloacetophenone. However, be aware that these intermediates are potent lachrymators and require careful handling in a fume hood.[4][12]

  • Potential Cause 2: Suboptimal Reaction Conditions (Solvent & Temperature)

    • Explanation: The polarity and protic nature of the solvent can significantly impact the stability of intermediates and transition states. Similarly, the reaction may have a specific activation energy requirement.

    • Solution:

      • Solvent Optimization: If a nonpolar solvent failed, switch to a polar aprotic solvent like DMF or a polar protic solvent like ethanol. Green chemistry approaches using PEG-400/water mixtures have also proven highly effective.[4] Refer to the table below for guidance.

      • Temperature Adjustment: Many of these reactions proceed efficiently at elevated temperatures (60-110 °C).[5][6][13] If you are running the reaction at room temperature, try heating to reflux. Monitor progress by TLC.

      • Microwave Synthesis: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform, rapid heating.[2][14][15]

Solvent SystemTypical TemperatureKey Considerations
EthanolRefluxCommon, protic solvent. Good for dissolving starting materials.
Dimethylformamide (DMF)RT to 100 °CHigh-boiling polar aprotic solvent, excellent for many catalyst-free versions.[8]
PEG-400 / Water80 - 100 °CEnvironmentally benign "green" solvent system.[4]
TolueneRefluxCan be effective, especially with a catalyst.
Solvent-Free60 - 80 °CHighly efficient and green; reactants are heated directly.[9][13]
  • Potential Cause 3: Inactive Catalyst or Incorrect Stoichiometry

    • Explanation: If your protocol requires a catalyst (e.g., CuI), its deactivation will halt the reaction.[6] Incorrect molar ratios can also lead to failure, as one reactant may be depleted before the reaction completes.

    • Solution:

      • Check Catalyst: For copper-catalyzed reactions, ensure the Cu(I) source has not been oxidized to inactive Cu(II).

      • Optimize Ratios: A common starting point is a 1:1.2:1.2 ratio of acetophenone to 2-aminopyridine to halogen source. Some procedures report success using a larger excess of the aminopyridine.[5] Systematically vary the stoichiometry to find the optimum for your specific substrates.

Problem: My TLC plate shows a complex mixture of spots with significant side product formation.
  • Potential Cause 1: Competing Side Reactions

    • Explanation: The reactive α-haloacetophenone intermediate can undergo reactions other than the desired N-alkylation. The 2-aminopyridine can also react directly with the halogenating agent.

    • Solution:

      • Control Order of Addition: In some systems, it may be beneficial to mix the acetophenone and halogenating agent first for a short period before adding the 2-aminopyridine. However, most successful one-pot protocols add all reagents at the beginning.

      • Lower Temperature: High temperatures can promote undesired side reactions. Try running the reaction at a lower temperature for a longer duration.

      • Check for Dimerization: Acetophenone can self-condense under certain conditions. Ensure your starting materials are pure and reaction conditions are not overly harsh.

Problem: I have obtained a good yield, but the product is difficult to purify.
  • Potential Cause 1: Co-elution with Starting Material

    • Explanation: Unreacted 2-aminopyridine is basic and can be difficult to separate from the similarly basic imidazo[1,2-a]pyridine product on silica gel.

    • Solution:

      • Acidic Wash: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic starting material and product will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the product back into the organic solvent. This often removes many impurities.

      • Alternative: Remove 2-Aminopyridine Only: A simpler acidic wash can remove the unreacted 2-aminopyridine, leaving your product in the organic layer, assuming the product is less basic or protonation makes it insoluble.

  • Potential Cause 2: Product Streaking on Silica Gel Column

    • Explanation: The nitrogen atoms in the product can interact strongly with the acidic silanol groups on the silica surface, causing poor separation and tailing.

    • Solution:

      • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This will deactivate the acidic sites on the silica gel and lead to sharper peaks.

      • Switch to Alumina: For very basic compounds, chromatography on neutral or basic alumina can be more effective than silica gel.

Frequently Asked Questions (FAQs)

  • Q1: How do substituents on the starting materials affect the reaction outcome?

    • On the Acetophenone: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the phenyl ring of the acetophenone generally accelerate the reaction and improve yields.[4] This is because they increase the electrophilicity of the α-carbon in the halo-intermediate, facilitating the nucleophilic attack by the aminopyridine.

    • On the 2-Aminopyridine: Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring increase the nucleophilicity of the endocyclic nitrogen, which can lead to faster reaction rates. Conversely, strong electron-withdrawing groups can slow the reaction down.[13]

  • Q2: What are the main advantages of performing this synthesis in one pot?

    • The primary advantage is operational simplicity and safety. It avoids the need to isolate, purify, and handle the α-haloacetophenone intermediates, which are often highly lachrymatory and toxic.[4] This approach also reduces solvent waste and saves time, improving the overall efficiency and "greenness" of the synthesis.[2]

  • Q3: Are there catalyst-free methods available?

    • Yes, many highly efficient protocols operate without any added catalyst.[12] These reactions are often performed either neat (solvent-free) at elevated temperatures or in a high-boiling polar solvent like DMF.[9][13] The absence of a metal catalyst simplifies purification and reduces cost and toxicity.

Experimental Protocols & Workflows

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis Prep Combine Acetophenone, 2-Aminopyridine, and Catalyst/ Reagent in Solvent React Heat (Conventional or Microwave) Prep->React Monitor Monitor by TLC React->Monitor Workup Cool to RT Solvent Evaporation Monitor->Workup Reaction Complete Extract Aqueous Workup (Acid/Base Extraction) Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) & Filter Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

General Protocol: Microwave-Assisted One-Pot Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the acetophenone derivative (1.0 mmol, 1.0 equiv), the 2-aminopyridine derivative (1.2 mmol, 1.2 equiv), and molecular iodine (I₂) (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add your chosen solvent (e.g., 3-5 mL of ethanol or a PEG-400/water mixture).[4]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.[14][16] Safety Note: Always operate microwave reactors according to the manufacturer's instructions.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting materials.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any remaining iodine. Then, wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization, ensuring efficient and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from suboptimal catalyst choice to inadequate reaction conditions. Here’s a systematic approach to diagnosing and resolving this issue:

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may not be optimal for your specific substrates. For instance, in multicomponent reactions involving 2-aminopyridine, an aldehyde, and an isonitrile (the Groebke-Blackburn-Bienaymé reaction), catalysts like scandium triflate or perchloric acid are often employed.[1][2] If you are using a metal-catalyzed approach, ensure the catalyst is not deactivated. For copper-catalyzed reactions, the oxidation state of the copper source (e.g., CuI, CuBr) can be critical.[3][4]

    • Solution: Screen a panel of catalysts. For multicomponent reactions, consider both Lewis and Brønsted acids.[5][6] For cross-coupling type reactions, explore different metal catalysts (e.g., copper, palladium, gold) and ligands.[4][7] Sometimes, a catalyst-free approach at elevated temperatures can be effective for simple condensations of 2-aminopyridines with α-haloketones.[2][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters.

    • Solution:

      • Temperature: Some reactions require heating to proceed efficiently. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2][9]

      • Solvent: The polarity of the solvent can influence the reaction rate and solubility of intermediates. While polar aprotic solvents like DMF are common, sometimes less polar solvents like toluene or even solvent-free conditions can be advantageous.[8][10] Greener solvents like eucalyptol are also being explored.[6]

      • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Insufficient reaction time is a common cause of low yields.[10]

  • Purity of Starting Materials: Impurities in your 2-aminopyridine, carbonyl compound, or other reactants can lead to side reactions and inhibit the catalyst.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.[10]

  • Atmosphere: Certain catalytic systems, particularly those involving copper(I), can be sensitive to air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[10] However, some copper-catalyzed reactions beneficially use air as the oxidant.[3]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

The formation of side products often points to issues with reaction selectivity or the stability of intermediates. Here are some strategies to enhance selectivity:

  • Mechanism-Specific Adjustments:

    • In reactions involving α-haloketones, a common side reaction is the self-condensation of the ketone. Ensuring a stoichiometric balance and slow addition of the α-haloketone can mitigate this.

    • For multicomponent reactions, the order of addition of reactants can sometimes influence the outcome.

    • In some cases, concurrent reaction pathways can lead to different products. For example, a pseudo-three-component reaction of 2-aminopyridines with two molecules of an acetophenone can yield a mixture of isomers through competing ketimine and Ortoleva-King type intermediates.[1] Adjusting the catalyst and temperature may favor one pathway over the other.

  • Catalyst and Ligand Choice: The catalyst can play a significant role in directing the reaction towards the desired product.

    • Solution: For metal-catalyzed reactions, the choice of ligand can dramatically influence selectivity. Experiment with different ligands to find one that promotes the desired transformation while suppressing side reactions. In a study on the synthesis of imidazo[1,2-a]pyridines via Cu(I) and Pd(II)-catalyzed cyclization, the CuI–bipyridine combination was found to be optimal.[4]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.

    • Solution: Screen a range of solvents with varying polarities. For instance, using acetonitrile in the synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine has been reported to lead to complex mixtures, while less polar solvents like toluene or dioxane improved selectivity despite requiring longer reaction times.[10]

Question 3: My reaction is not proceeding to completion, even after extended reaction times. What could be the cause of this stalling?

Answer:

Reaction stalling can be frustrating and often indicates catalyst deactivation or the formation of an unreactive intermediate.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.

    • Solution:

      • Use purified reagents and dry solvents.

      • Consider adding the catalyst in portions throughout the reaction.

      • If using a heterogeneous catalyst, ensure it is properly activated and handled.

  • Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity.

    • Solution: This can be difficult to overcome. Sometimes, running the reaction at a higher dilution can help.

  • Reversibility of a Reaction Step: One of the steps in the reaction mechanism may be reversible and the equilibrium may not favor the product side.

    • Solution: Try to remove a byproduct to drive the reaction forward. For example, in condensation reactions that produce water, using a Dean-Stark trap or adding a dehydrating agent can be effective.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about catalyst selection and reaction design for imidazo[1,2-a]pyridine synthesis.

FAQ 1: What are the most common classes of catalysts for imidazo[1,2-a]pyridine synthesis, and when should I choose one over the other?

Answer:

The choice of catalyst largely depends on the specific synthetic route you are employing. Here's a breakdown of common catalyst classes:

  • Metal-Free Catalysts: These are often used in condensation and multicomponent reactions.

    • Brønsted Acids (e.g., p-toluenesulfonic acid, perchloric acid): These are effective for promoting the condensation of 2-aminopyridines with aldehydes or ketones.[1] They are a good first choice for simple, classical syntheses.

    • Iodine: Molecular iodine has emerged as a versatile and environmentally benign catalyst for various C-N bond-forming reactions leading to imidazo[1,2-a]pyridines, often under mild conditions.[1][5][11] It can be used in multicomponent reactions and for the in situ generation of reactive intermediates.[11]

    • Lewis Acids (e.g., FeCl₃, Sc(OTf)₃): These are particularly useful in multicomponent reactions and for activating carbonyl compounds.[2][9] Scandium triflate is a popular choice for the Groebke-Blackburn-Bienaymé reaction.[2]

  • Copper Catalysts (e.g., CuI, CuBr, Cu(OTf)₂): Copper catalysts are widely used for a variety of synthetic strategies.

    • They are effective in three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes.[2]

    • Copper catalysts also facilitate oxidative cyclization reactions, often using air as a green oxidant.[3][12]

    • They can be used in domino reactions and for the synthesis from nitroolefins.[3]

  • Palladium Catalysts (e.g., PdCl₂): Palladium catalysts are often employed in cross-coupling and dehydrogenative coupling reactions to construct the imidazo[1,2-a]pyridine core.[13]

  • Gold Catalysts (e.g., PicAuCl₂): Gold catalysts can mediate the redox synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes.[7]

Catalyst Selection Summary Table

Catalyst ClassTypical ReactionsAdvantagesConsiderations
Metal-Free Condensations, Multicomponent ReactionsLow cost, readily available, often milder conditionsMay require higher temperatures or longer reaction times
Copper Multicomponent Reactions, Oxidative Cyclizations, Domino ReactionsHigh efficiency, good functional group toleranceCan be air-sensitive, potential for metal contamination in product
Palladium Dehydrogenative Coupling, Cross-CouplingHigh catalytic activityHigher cost, potential for metal contamination
Gold Redox SynthesisMild reaction conditionsHigh cost

FAQ 2: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine derivative?

Answer:

The substitution pattern of your target imidazo[1,2-a]pyridine is directly determined by the choice of starting materials. The following diagram illustrates the general retrosynthetic approach:

G Target Substituted Imidazo[1,2-a]pyridine R1_Source Source of R1 (e.g., Carbonyl Compound) Target->R1_Source C2 and R1 substituent R2_Source Source of R2 (e.g., 2-Aminopyridine) Target->R2_Source Pyridine ring and R2 substituent R3_Source Source of R3 (e.g., Alkyne, Isocyanide) Target->R3_Source C3 and R3 substituent

Caption: Retrosynthetic analysis of imidazo[1,2-a]pyridines.

  • To introduce substituents at the 2-position: Use a substituted α-haloketone, acetophenone, or a corresponding aldehyde in condensation or multicomponent reactions.

  • To introduce substituents at the 3-position: This is often achieved through multicomponent reactions using isonitriles or terminal alkynes.[1][2]

  • To introduce substituents on the pyridine ring: Start with a substituted 2-aminopyridine.

FAQ 3: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?

Answer:

While multiple synthetic routes exist, a common and illustrative mechanism is the condensation of a 2-aminopyridine with an α-haloketone, often referred to as the Tschitschibabin reaction.[2] The general steps are:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

G cluster_0 General Mechanism of Imidazo[1,2-a]pyridine Formation A 2-Aminopyridine + α-Haloketone B Pyridinium Intermediate A->B N-Alkylation C Cyclized Intermediate (Hemiaminal) B->C Intramolecular Cyclization D Imidazo[1,2-a]pyridine C->D Dehydration

Caption: Simplified mechanism for imidazo[1,2-a]pyridine synthesis.

A plausible mechanism for a one-pot synthesis involves the in-situ generation of an α-bromoacetophenone, followed by coupling with 2-aminopyridine and subsequent cyclization.[14]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a solvent-free method.[2][8]

  • Reactant Preparation: In a clean, dry round-bottom flask, combine 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heating: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 20-30 minutes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol is a general representation based on iodine-catalyzed multicomponent reactions.[5][11]

  • Reactant Preparation: To a solution of 2-aminopyridine (1 mmol) and an aryl aldehyde (1 mmol) in ethanol (5 mL), add tert-butyl isocyanide (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

Groebke–Blackburn–Bienaymé Reaction Technical Support Center: A Guide to Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful multicomponent reaction and troubleshoot common issues related to byproduct formation. Here, we move beyond simple protocols to provide in-depth explanations of the underlying mechanisms that lead to side reactions and offer field-proven strategies to mitigate them.

Introduction to the Groebke–Blackburn–Bienaymé Reaction

First described independently by three research groups in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide.[1] This reaction is a highly efficient method for the synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry.[2][3] The generally accepted mechanism involves the initial formation of an imine from the amino-heterocycle and the aldehyde, followed by the addition of the isocyanide to the iminium ion. A subsequent intramolecular [4+1] cycloaddition and aromatization lead to the desired product.[4]

While the GBB reaction is a robust and versatile tool, its efficiency can be hampered by the formation of various byproducts. This guide will address the most common challenges encountered during the GBB reaction and provide detailed troubleshooting strategies in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: I am observing a significant amount of a linear, acyclic byproduct, especially when using aliphatic aldehydes. What is this byproduct and how can I prevent its formation?

Answer: You are likely observing the formation of an Ugi-type byproduct . This is a common issue, particularly when employing aliphatic aldehydes in the GBB reaction.[5]

In-Depth Explanation:

The GBB and Ugi reactions are closely related isocyanide-based multicomponent reactions that share a common intermediate: the nitrilium ion formed from the reaction of the imine and the isocyanide. The divergence of the reaction pathway towards either the desired GBB product or the Ugi byproduct depends on the subsequent nucleophilic attack on this intermediate.

  • GBB Pathway: In the desired pathway, the endocyclic nitrogen of the amino-heterocycle acts as an intramolecular nucleophile, attacking the nitrilium ion to form the fused imidazole ring system.

  • Ugi Pathway: If an external nucleophile is present and competitive with the intramolecular cyclization, an Ugi-type byproduct can form. In many GBB reactions, the counter-ion of the acid catalyst (e.g., acetate from acetic acid) or even the solvent can act as this external nucleophile.[1][5]

Aliphatic aldehydes tend to form less sterically hindered and more flexible imine intermediates compared to their aromatic counterparts. This can lead to a conformation that is less favorable for the intramolecular cyclization, allowing the external nucleophile to compete more effectively and leading to the formation of the linear Ugi adduct.

Troubleshooting Protocol: Minimizing Ugi-Type Byproduct Formation

  • Catalyst Selection:

    • Rationale: The choice of acid catalyst can significantly influence the reaction pathway. Lewis acids are generally preferred over Brønsted acids for promoting the GBB reaction, as they can coordinate to the imine and favor the intramolecular cyclization.

    • Recommendation: Switch from a Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃).[5] Start with 5-10 mol% of the Lewis acid catalyst.

  • Solvent Choice:

    • Rationale: The solvent can play a crucial role, with protic solvents like methanol sometimes acting as a co-catalyst or even a nucleophile.[6][7] Aprotic solvents can disfavor the formation of Ugi byproducts by minimizing the availability of external nucleophiles.

    • Recommendation: If using a protic solvent like methanol or ethanol, try switching to an aprotic solvent such as dichloromethane (DCM), toluene, or acetonitrile.

  • Temperature Optimization:

    • Rationale: Higher temperatures can sometimes favor the intramolecular cyclization over the intermolecular Ugi reaction.

    • Recommendation: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Visualizing the Competing Pathways:

GBB_vs_Ugi Reactants Amine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide GBB_Product Desired GBB Product (Fused Imidazole) Nitrilium->GBB_Product Intramolecular Cyclization Ugi_Byproduct Ugi-Type Byproduct (Linear Adduct) Nitrilium->Ugi_Byproduct External Nucleophile Attack

Caption: Competing pathways in the GBB reaction leading to the desired product or an Ugi-type byproduct.

Question 2: I am using a 2-aminopyrimidine as my heterocyclic amine and I'm getting two isomeric products that are difficult to separate. What is happening and how can I improve the regioselectivity?

Answer: You are observing the formation of regioisomers , a known challenge when using amino-heterocycles with multiple endocyclic nitrogen atoms, such as 2-aminopyrimidines.[8]

In-Depth Explanation:

The GBB reaction's intramolecular cyclization step involves the attack of an endocyclic nitrogen atom onto the nitrilium intermediate. In a 2-aminopyrimidine, there are two endocyclic nitrogen atoms (at positions 1 and 3) that can potentially act as the nucleophile. This can lead to the formation of two different regioisomeric products. The selectivity of this cyclization is influenced by the electronic and steric properties of the imine intermediate.[9]

Troubleshooting Protocol: Controlling Regioselectivity

  • Substrate Modification:

    • Rationale: Introducing a substituent on the pyrimidine ring can sterically or electronically bias the cyclization to favor one regioisomer.

    • Recommendation: If possible, choose a 2-aminopyrimidine derivative with a substituent at the 4- or 6-position. This can sterically hinder the attack from the adjacent nitrogen, favoring the formation of a single regioisomer.

  • Reaction Conditions:

    • Rationale: The choice of catalyst and solvent can sometimes influence the regioselectivity, although this is often substrate-dependent.

    • Recommendation: Systematically screen different Lewis and Brønsted acid catalysts, as well as a range of solvents with varying polarity. It is advisable to start with the conditions that provided the highest overall yield and then vary one parameter at a time.

Visualizing Regioisomer Formation:

Regioisomers cluster_paths Start 2-Aminopyrimidine + Aldehyde + Isocyanide Nitrilium Nitrilium Ion Intermediate Start->Nitrilium Path_A Attack from N1 Path_B Attack from N3 Regioisomer_A Regioisomer A Path_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Path_B->Regioisomer_B Cyclization

Caption: Formation of regioisomers from a 2-aminopyrimidine in the GBB reaction.

Question 3: My reaction with formaldehyde is giving a complex mixture of products and low yields of the desired compound. What are the challenges with using formaldehyde and what are the alternatives?

Answer: Formaldehyde is a highly reactive C1 building block that is known to cause issues in the GBB reaction, often leading to the formation of multiple byproducts and regioisomers.[9][10]

In-Depth Explanation:

The high reactivity of formaldehyde presents several challenges:

  • Lack of Regioselectivity: As a small and highly reactive electrophile, formaldehyde can react with both nucleophilic nitrogen atoms of the amidine component, leading to a mixture of regioisomeric imine intermediates and, consequently, regioisomeric GBB products.[9]

  • Side Reactions: Formaldehyde can undergo self-polymerization or participate in other side reactions under acidic conditions, consuming the starting material and complicating the reaction mixture.[11]

Troubleshooting Protocol: Addressing Formaldehyde-Related Issues

  • Use of Formaldehyde Surrogates:

    • Rationale: Using a more stable C1 building block that can generate the required intermediate in situ can improve the reaction's outcome.

    • Recommendation: Replace formaldehyde with a surrogate such as glyoxylic acid .[10] The carboxylic acid group in glyoxylic acid can be removed in a subsequent step, providing the desired C1-substituted product.

  • Careful Control of Stoichiometry and Addition:

    • Rationale: Slowly adding formaldehyde to the reaction mixture can help to maintain a low concentration and minimize side reactions.

    • Recommendation: Use a syringe pump to slowly add a solution of formaldehyde to the reaction mixture containing the other components and the catalyst.

Table of Common Byproducts and Mitigation Strategies

Byproduct TypeProbable CauseRecommended Actions
Ugi-Type Adduct Use of aliphatic aldehydes; presence of external nucleophiles.Switch to a Lewis acid catalyst (e.g., Sc(OTf)₃); use an aprotic solvent (e.g., DCM, toluene).
Regioisomers Use of amino-heterocycles with multiple endocyclic nitrogens (e.g., 2-aminopyrimidines).Introduce a blocking group on the heterocycle; screen different catalysts and solvents.
Formaldehyde-Related Byproducts High reactivity of formaldehyde leading to lack of selectivity and side reactions.Use a formaldehyde surrogate (e.g., glyoxylic acid); employ slow addition of formaldehyde.

Purification Strategies

The purification of GBB products can be challenging due to the potential for similarly polar byproducts. Here are some general recommendations:

  • Column Chromatography: This is the most common method for purifying GBB products. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the desired product and extract it into the aqueous phase. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

By understanding the mechanistic origins of byproduct formation and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and selectivity of the Groebke–Blackburn–Bienaymé reaction, paving the way for the successful synthesis of complex and medicinally relevant molecules.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and what are the key considerations for scalability?

There are several established methods for the synthesis of imidazo[1,2-a]pyridines.[1][4] For this compound specifically, the most prevalent and scalable approach is the multicomponent reaction strategy.

One of the most direct and widely used methods is a variation of the Groebke-Blackburn-Bienaymé reaction.[5][6] This involves a one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of the target molecule, a modified approach using readily available starting materials is often employed. A highly efficient method involves the reaction of 2-aminopyridine with an α-haloketone, which can be performed under catalyst- and solvent-free conditions, making it an attractive "green" chemistry approach.[2][7]

Key Scalability Considerations:

  • Reagent Purity: Impurities in the starting materials, especially the 2-aminopyridine, can lead to significant side product formation.

  • Exothermic Reactions: The initial condensation can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and maintain consistent product quality.[8]

  • Work-up and Purification: As the scale increases, so does the volume of material to be processed. Choosing a synthetic route that minimizes chromatographic purification is highly advantageous. Crystallization is often the preferred method for large-scale purification.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. One common side reaction is the self-condensation of the ketone starting material. Ensuring the correct stoichiometry and controlled addition of reagents can minimize this.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. While some methods are catalyst-free, others may benefit from the use of a mild acid or a transition metal catalyst.[9][10] It is advisable to perform small-scale optimizations to find the ideal conditions for your specific setup.

Troubleshooting Low Yields:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionExtend reaction time by 2-4 hours and monitor by TLC/LC-MS.Increased consumption of starting materials and higher product formation.
Side Product FormationEnsure slow, controlled addition of the α-haloketone to the 2-aminopyridine solution.Minimized formation of ketone self-condensation products.
Sub-optimal TemperatureIncrementally increase the reaction temperature by 5-10 °C.Faster reaction kinetics and improved yield, but monitor for decomposition.
Inefficient MixingOn larger scales, switch from magnetic stirring to overhead mechanical stirring.[8]Improved mass and heat transfer, leading to a more homogeneous reaction mixture and better yield.

Troubleshooting Guides

Guide 1: Issues with Product Isolation and Purification

Q: I'm having difficulty purifying the final product. It seems to be contaminated with a persistent impurity. What could it be and how do I remove it?

A common impurity in the synthesis of this compound is the unreacted 2-aminopyridine or its salts. This can be particularly problematic during crystallization.

Step-by-Step Purification Protocol:

  • Aqueous Wash: After the reaction is complete, and if the product is in an organic solvent, perform an aqueous wash with a dilute solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts and unreacted starting materials.

  • Solvent Selection for Crystallization: The choice of solvent is critical for effective purification by crystallization. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For this compound, a mixed solvent system like ethanol/water or isopropanol/heptane often gives good results.

  • Recrystallization Technique:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cool the solution in an ice bath to maximize product precipitation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow:

G cluster_0 Post-Reaction Work-up cluster_1 Purification A Crude Reaction Mixture B Aqueous Wash (e.g., NaHCO3) A->B C Separate Organic Layer B->C D Concentrate Organic Layer C->D E Recrystallization from appropriate solvent D->E F Isolate Pure Product (Filtration) E->F G Pure this compound F->G Drying under vacuum

Caption: Purification workflow for this compound.

Guide 2: Challenges in Scaling Up the Synthesis

Q: I have a reliable lab-scale procedure, but I'm encountering problems when scaling up. What are the critical parameters to consider?

Scaling up a chemical synthesis is not always a linear process.[8] Issues that are negligible at a small scale can become significant at a larger scale.

Key Parameters for Successful Scale-Up:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.[8] This can lead to localized "hot spots" and increased byproduct formation.

    • Solution: Use a jacketed reactor with a temperature control unit. Ensure efficient stirring to improve heat transfer.

  • Mass Transfer (Mixing): Inadequate mixing can lead to concentration gradients, resulting in localized high concentrations of reactants and the formation of side products.[8]

    • Solution: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure the entire reaction mass is well-mixed.

  • Reagent Addition: The rate of addition of reagents can have a profound impact on the reaction outcome. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

    • Solution: Use a syringe pump or an addition funnel for the controlled addition of liquid reagents.

  • Process Safety: A thorough safety assessment is crucial before any scale-up. Understand the thermal hazards of the reaction and have a contingency plan for controlling any unexpected exotherms.

Visualizing the Scale-Up Process:

G cluster_0 Lab Scale (mg to g) cluster_1 Pilot Scale (g to kg) A Magnetic Stirring D Overhead Mechanical Stirring A->D Improved Mixing B Round Bottom Flask E Jacketed Glass Reactor B->E Better Heat Transfer C Manual Temperature Control F Automated Temperature Control C->F Precise Control

Caption: Key equipment changes when scaling up the synthesis.

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Synthesis of this compound

This protocol is adapted from a green chemistry approach that is well-suited for scale-up due to its simplicity and the absence of volatile organic solvents.[7]

Materials:

  • 2-Aminopyridine

  • 3-Bromo-2-butanone

  • Ethanol (for recrystallization)

  • Water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq).

  • Slowly add 3-bromo-2-butanone (1.1 eq) to the 2-aminopyridine at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product may solidify.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of novel 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone derivatives, focusing on their promising applications in oncology. We will delve into the experimental data supporting their activity as potent inhibitors of the PI3K/mTOR and c-Met signaling pathways, two critical axes in cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of this emerging class of compounds.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, leading to the development of highly potent and selective inhibitors of various molecular targets. This guide will focus on a specific subset of these derivatives, those bearing a this compound moiety, and their demonstrated in vivo efficacy in preclinical cancer models.

Section 1: Targeting the PI3K/mTOR Pathway in Colorectal Cancer

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many human cancers, including colorectal cancer, making it a prime target for therapeutic intervention.[2] A novel imidazo[1,2-a]pyridine derivative, Compound 15a , has been identified as a potent dual inhibitor of PI3K and mTOR.

Comparative In Vivo Efficacy of Compound 15a

The in vivo antitumor activity of Compound 15a was evaluated in human colorectal carcinoma xenograft models using HCT116 and HT-29 cell lines. Its performance was compared against a well-established pan-PI3K inhibitor, GDC-0941 (Pictilisib) , which has been extensively studied in similar preclinical models.[3]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 15a Nude MiceHCT11650 mg/kg, p.o., qdSignificant[4][5]
Compound 15a Nude MiceHT-2950 mg/kg, p.o., qdSignificant[4][5]
GDC-0941 Nude MiceHCT116100 mg/kg, p.o., qdSignificant[6]

Note: p.o. - per os (by mouth); qd - quaque die (every day).

Experimental Protocol: In Vivo Xenograft Study for PI3K/mTOR Inhibitors

This protocol outlines the methodology for evaluating the in vivo efficacy of PI3K/mTOR inhibitors in a colorectal cancer xenograft model.

1. Cell Culture and Animal Model:

  • HCT116 or HT-29 human colorectal carcinoma cells are cultured in appropriate media until they reach the exponential growth phase.

  • Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are used as the host for tumor xenografts.[7]

2. Tumor Implantation:

  • A suspension of 1 x 10⁶ HCT116 or HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[7]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volumes are measured every other day using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.

4. Drug Formulation and Administration:

  • Compound 15a: Formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Administered orally (p.o.) at a dose of 50 mg/kg daily.

  • GDC-0941 (for comparison): Formulated in a suitable vehicle and administered orally at a dose of 100 mg/kg daily.[6]

  • Vehicle Control: The vehicle used for drug formulation is administered to the control group following the same schedule.

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are recorded every other day.

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (T_t / T_c)] × 100, where T_t is the mean tumor volume of the treated group and T_c is the mean tumor volume of the control group.

  • At the end of the experiment, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-Akt levels).

Signaling Pathway: PI3K/mTOR

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell growth and proliferation, and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Compound 15a (Imidazo[1,2-a]pyridine Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Section 2: Targeting the c-Met Pathway in Non-Small Cell Lung Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.[8] Dysregulation of the HGF/c-Met signaling pathway, often through c-Met amplification or mutation, is a known driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[2] A novel this compound derivative, Compound 22e , has been developed as a potent and selective inhibitor of c-Met.

Comparative In Vivo Efficacy of Compound 22e

The in vivo antitumor efficacy of Compound 22e was assessed in a human NSCLC xenograft model using the EBC-1 cell line, which is characterized by c-Met gene amplification. Its performance is compared here with Crizotinib , an FDA-approved multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met, and is used in the treatment of NSCLC.[9]

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 22e Nude MiceEBC-150 mg/kg, p.o., qd62.9%
Compound 22e Nude MiceEBC-1100 mg/kg, p.o., qd75.0%
Crizotinib Nude MiceEBC-125 mg/kg, p.o., qdSignificant[5]

Note: p.o. - per os (by mouth); qd - quaque die (every day).

Experimental Protocol: In Vivo Xenograft Study for c-Met Inhibitors

This protocol details the methodology for evaluating the in vivo efficacy of c-Met inhibitors in an NSCLC xenograft model.

1. Cell Culture and Animal Model:

  • EBC-1 human NSCLC cells, known for c-Met amplification, are maintained in appropriate culture conditions.

  • Female athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are utilized for the study.

2. Tumor Implantation:

  • A suspension of 5 x 10⁶ EBC-1 cells in 200 µL of serum-free medium is subcutaneously injected into the right flank of each mouse.[10]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored with calipers, and the volume is calculated as described previously.

  • Treatment begins when the mean tumor volume reaches approximately 150-200 mm³.

4. Drug Formulation and Administration:

  • Compound 22e: The methanesulfonic salt of the compound is formulated in a suitable vehicle for oral administration. Doses of 50 mg/kg and 100 mg/kg are administered daily.

  • Crizotinib (for comparison): Formulated for oral administration and given daily at a dose of 25 mg/kg.[5]

  • Vehicle Control: The control group receives the vehicle on the same schedule.

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured twice weekly.

  • TGI is calculated at the end of the 21-day treatment period.

  • No significant body weight loss should be observed in the treated groups, indicating good tolerability.

Signaling Pathway: c-Met

The diagram below illustrates the HGF/c-Met signaling pathway and its downstream effects, which are blocked by c-Met inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/Akt Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Proliferation & Survival PI3K_AKT->Proliferation Invasion Migration & Invasion PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion STAT->Proliferation Inhibitor Compound 22e (Imidazo[1,2-a]pyridine Derivative) Inhibitor->cMet Inhibits

Caption: HGF/c-Met signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound derivatives, exemplified by Compound 15a and Compound 22e, have demonstrated significant in vivo antitumor efficacy in preclinical models of colorectal and non-small cell lung cancer, respectively. Their ability to potently and selectively inhibit key oncogenic pathways like PI3K/mTOR and c-Met underscores the therapeutic potential of this chemical scaffold.

The comparative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term toxicity assessments. Moreover, exploring the efficacy of these compounds in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and provide new avenues for treating resistant cancers. The continued development of imidazo[1,2-a]pyridine-based inhibitors holds great promise for the future of targeted cancer therapy.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based STAT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal therapeutic target in oncology and inflammatory diseases due to its central role in tumor progression, metastasis, and immune evasion. The imidazo[1,2-a]pyridine scaffold has garnered significant attention as a promising framework for the development of potent and selective STAT3 inhibitors. This guide provides a comparative analysis of key imidazo[1,2-a]pyridine-based STAT3 inhibitors, offering a technical deep-dive into their mechanism of action, experimental data, and relevant protocols to aid researchers in their drug discovery efforts.

The Allure of STAT3 and the Imidazo[1,2-a]pyridine Scaffold

Constitutive activation of STAT3 is a hallmark of numerous human cancers, where it drives the expression of genes involved in cell proliferation, survival, and angiogenesis. The inhibition of STAT3 signaling, therefore, represents a compelling strategy for cancer therapy. The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, known for its favorable physicochemical properties and versatile synthetic accessibility. Its rigid bicyclic nature provides a well-defined three-dimensional arrangement for substituents to interact with the target protein, making it an ideal starting point for the rational design of potent and selective inhibitors.

Mechanism of Action: Targeting the STAT3 SH2 Domain

The primary mechanism by which imidazo[1,2-a]pyridine-based inhibitors disrupt STAT3 signaling is by targeting its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation at tyrosine 705 (Tyr705). This dimerization is a prerequisite for the nuclear translocation of STAT3 and its subsequent DNA binding and transcriptional activation of target genes. By binding to the SH2 domain, these small molecules allosterically or competitively prevent the protein-protein interaction required for dimerization, thereby abrogating the downstream signaling cascade.

Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization (via SH2 domain) Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Dimer Blocks Dimerization

Caption: STAT3 signaling pathway and the inhibitory mechanism of imidazo[1,2-a]pyridine-based inhibitors.

Comparative Performance of Lead Compounds

While a multitude of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated, this section focuses on a comparative overview of publicly disclosed lead compounds with supporting experimental data.

CompoundTargetAssay TypeIC50/EC50/KdCell Line(s)Key Findings & References
BP-1-102 STAT3DNA-binding6.8 µMN/ABinds to the STAT3 SH2 domain with a Kd of 504 nM. Orally bioavailable and shows in vivo efficacy in breast and lung cancer xenografts.[1][2][3][4][5]
STAT3Cell ProliferationNot specified in µMAGS (gastric)Inhibits proliferation and induces apoptosis.[1]
W-1184 (Compound 42) STAT3Cell Proliferation0.39 µMAGS (gastric)Potent antiproliferative activity and improved metabolic stability.[6]
STAT3Cell Proliferation0.9 µMMGC-803 (gastric)Suppressed tumor growth in an MGC-803 xenograft model.[6]
MIA STAT3p-STAT3 (Tyr705) InhibitionNot quantifiedMDA-MB-231 (breast), SKOV3 (ovarian)Suppresses STAT3 phosphorylation and exhibits anti-inflammatory effects.[7][8]
IP-5 Not specifiedCell Viability (MTT)45 µMHCC1937 (breast)Induces cell cycle arrest.[9]
IP-6 Not specifiedCell Viability (MTT)47.7 µMHCC1937 (breast)Cytotoxic effects observed.[9]

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and cell lines used in different studies.

In-Depth Look at Lead Compounds

BP-1-102

BP-1-102 has been one of the most extensively characterized imidazo[1,2-a]pyridine-based STAT3 inhibitors. It directly interacts with the STAT3 SH2 domain, thereby inhibiting its DNA-binding activity with an IC50 of 6.8 µM.[1][2][4][5] This compound has demonstrated selectivity for STAT3 over other STAT family members.[1] In cellular assays, BP-1-102 inhibits the phosphorylation of STAT3 at Tyr705 in a dose- and time-dependent manner in AGS human gastric cancer cells.[1] Furthermore, its oral bioavailability and demonstrated in vivo efficacy in regressing human breast and lung cancer xenografts underscore its potential as a therapeutic agent.[3]

W-1184 (Compound 42)

Resulting from a structural optimization study of the imidazo[1,2-a]pyridine scaffold, W-1184 (also referred to as compound 42 in the primary literature) exhibits potent antiproliferative activity against gastric cancer cell lines, with IC50 values of 0.39 µM in AGS and 0.9 µM in MGC-803 cells.[6] Mechanistically, W-1184 was shown to inhibit STAT3 phosphorylation at Tyr705 in a dose-dependent manner.[6] In vivo studies using an MGC-803 xenograft model in nude mice demonstrated significant tumor growth inhibition at doses of 5 mg/kg and 15 mg/kg, highlighting its in vivo potential.[6]

Structure-Activity Relationship (SAR) Insights

The development of potent imidazo[1,2-a]pyridine-based STAT3 inhibitors has been guided by key structure-activity relationships. The core scaffold serves as a rigid anchor, and modifications at various positions have been shown to significantly impact potency and selectivity. For instance, the introduction of specific hydrophobic and hydrogen-bonding moieties can enhance the interaction with the subpockets of the STAT3 SH2 domain. The optimization of these interactions is a critical aspect of the rational design of next-generation inhibitors with improved pharmacological profiles.

Start Imidazo[1,2-a]pyridine Scaffold SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Optimization Lead Optimization SAR->Optimization Potency Increased Potency Optimization->Potency Selectivity Improved Selectivity Optimization->Selectivity PK Enhanced Pharmacokinetics Optimization->PK Candidate Preclinical Candidate Potency->Candidate Selectivity->Candidate PK->Candidate

Caption: The iterative process of lead optimization guided by SAR.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are representative protocols for key assays used in the evaluation of imidazo[1,2-a]pyridine-based STAT3 inhibitors.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the ability of a test compound to inhibit the phosphorylation of STAT3 at Tyr705 in a cellular context.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., AGS, MDA-MB-231)

  • Complete cell culture medium

  • Test imidazo[1,2-a]pyridine inhibitor

  • DMSO (vehicle control)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the test inhibitor or DMSO for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal protein loading.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test imidazo[1,2-a]pyridine inhibitor

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test inhibitor or DMSO for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an imidazo[1,2-a]pyridine-based STAT3 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MGC-803, MDA-MB-231)

  • Matrigel (optional)

  • Test imidazo[1,2-a]pyridine inhibitor formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test inhibitor and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3, immunohistochemistry).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel STAT3 inhibitors. Compounds such as BP-1-102 and W-1184 have demonstrated promising preclinical activity, validating the therapeutic potential of targeting STAT3 with this chemical class. Future research efforts will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to identify clinical candidates. A deeper understanding of the structural requirements for potent and selective STAT3 inhibition will continue to drive the design of next-generation therapeutics for a wide range of human malignancies.

References

Cross-reactivity profiling of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (IMP-E) and Its Analogs

Abstract

Selectivity is a cornerstone of modern drug development, dictating a compound's therapeutic window and potential for adverse effects. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors against a range of protein kinases. However, this potency often comes with the challenge of off-target activity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a representative compound, this compound (herein designated IMP-E), a hypothetical inhibitor of p38α mitogen-activated protein kinase (MAPK14). We will compare its profile against established p38α inhibitors, Skepinone-L and BIRB 796, using a multi-pronged approach encompassing biochemical screening, cellular target engagement, and functional assays. The methodologies and data interpretation strategies detailed herein offer a robust blueprint for researchers aiming to validate the selectivity of their own lead compounds.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them one of the most important classes of drug targets. The high degree of structural conservation in the ATP-binding pocket across the kinome, however, presents a significant hurdle for developing selective inhibitors. Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical component of risk mitigation and strategic drug development.

The imidazo[1,2-a]pyridine core is a versatile scaffold found in numerous kinase inhibitors. Our model compound, IMP-E, is postulated to inhibit p38α, a key node in the cellular stress response pathway implicated in inflammatory diseases and cancer. This guide will use IMP-E to illustrate a best-practice workflow for selectivity profiling, comparing it to:

  • Skepinone-L: An exceptionally selective, ATP-competitive inhibitor of p38α.

  • BIRB 796 (Doramapimod): A potent, allosteric (Type II) inhibitor that binds to the DFG-out conformation of p38α, known to have a broader kinase inhibition profile.

This comparative analysis will provide context for interpreting IMP-E's selectivity and guide future optimization efforts.

Workflow for Comprehensive Selectivity Profiling

A multi-layered approach is essential for a thorough understanding of a compound's selectivity. Our workflow integrates biochemical assays for broad screening, cell-based assays for confirming on-target engagement in a physiological context, and functional assays to measure the downstream consequences of inhibition.

G b1 Compound Synthesis & QC b2 Large-Panel Kinase Screen (e.g., KINOMEscan™) b1->b2 Test Compound b3 IC50 Determination for Primary & Secondary Hits b2->b3 Identify Hits c1 Cellular Thermal Shift Assay (CETSA®) b3->c1 Validate Hits c2 NanoBRET™ Target Engagement Assay b3->c2 p1 Target-Specific Biomarker (e.g., p-MK2 Assay) c1->p1 Confirm Cellular Activity c2->p1 p2 Cell Viability & Cytotoxicity Assays p1->p2 p3 Downstream Phenotypic Assay (e.g., Cytokine Release) p1->p3

Caption: Multi-tiered workflow for kinase inhibitor selectivity profiling.

Part I: Biochemical Cross-Reactivity Assessment

The initial step involves screening the compound against a large panel of purified kinases to map its interaction landscape. The Eurofins DiscoverX KINOMEscan™ platform, which utilizes a binding competition assay, is a common industry standard.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize IMP-E, Skepinone-L, and BIRB 796 in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration (e.g., 1 µM) in the assay buffer.

  • Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where the DMSO control represents 100% binding and a highly potent, non-selective inhibitor represents 0% binding.

    • %Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100

  • Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. The S-score (10) is defined as the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Hypothetical Comparative Data

The following table summarizes hypothetical results from a 468-kinase panel screen at a 1 µM compound concentration.

Compound Primary Target Potency on p38α (%Ctrl @ 1µM) Off-Targets (>90% Inhibition) Selectivity Score (S(90%))
IMP-E p38α (MAPK14)0.5%GAK, RIPK2, JNK10.0085 (4/468)
Skepinone-L p38α (MAPK14)0.1%None0.0021 (1/468)
BIRB 796 p38α (MAPK14)0.2%JNK1/2/3, LCK, SRC, VEGFR2, c-RAF0.0192 (9/468)
Interpretation of Biochemical Data
  • IMP-E demonstrates high potency against its intended target, p38α. However, it exhibits significant off-target activity against GAK, RIPK2, and JNK1, suggesting a moderate selectivity profile.

  • Skepinone-L confirms its reputation as a highly selective inhibitor, showing potent binding only to p38α at this concentration.

  • BIRB 796 shows potent p38α inhibition but also engages several other kinases, consistent with its known broader profile as a Type II inhibitor.

The off-target hits for IMP-E (GAK, RIPK2) are critical findings that warrant further investigation, as inhibiting these kinases could have significant biological consequences.

Part II: Cellular Target Engagement Validation

Biochemical assays use purified enzymes and may not fully reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are crucial to confirm that the compound can access and bind to its intended target (and off-targets) within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: CETSA®
  • Cell Treatment: Culture a relevant cell line (e.g., HEK293 or THP-1 monocytes) and treat with various concentrations of IMP-E or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Cool the samples and centrifuge to pellet the denatured, aggregated proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Analyze the amount of target protein (e.g., p38α) remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). The change in Tm (ΔTm) in the presence of the compound is a direct measure of target engagement.

G start Treat Cells with Compound or DMSO heat Apply Heat Gradient (e.g., 40-70°C) start->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge Denaturation separate Separate Supernatant (Soluble Fraction) centrifuge->separate Separation quantify Quantify Target Protein (e.g., Western Blot) separate->quantify end Generate Isothermal Dose-Response Curve quantify->end Plot [Compound] vs. Soluble Protein

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Hypothetical Comparative CETSA® Data
Compound Target Cell Line Cellular EC50 (CETSA) Interpretation
IMP-E p38αTHP-185 nMPotent target engagement in cells.
IMP-E GAKTHP-1250 nMConfirmed cellular off-target engagement.
IMP-E RIPK2THP-1> 5 µMBiochemical hit not confirmed in cells.
Skepinone-L p38αTHP-160 nMPotent and selective cellular engagement.
BIRB 796 p38αTHP-125 nMVery potent cellular engagement.

This cellular data refines our understanding. While IMP-E showed potent binding to RIPK2 biochemically, it fails to engage it in a cellular context, possibly due to poor cell permeability or high intracellular ATP concentrations. However, the engagement of GAK is confirmed, making it a true cellular off-target that must be considered.

Part III: Functional Selectivity in a Pathway Context

The final step is to assess the functional consequences of target and off-target inhibition. For a p38α inhibitor, a key functional readout is the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).

Experimental Protocol: p-MK2 Inhibition Assay
  • Cell Stimulation: Seed THP-1 cells and pre-incubate with serial dilutions of IMP-E, Skepinone-L, or BIRB 796 for 1 hour.

  • Pathway Activation: Stimulate the p38α pathway by adding lipopolysaccharide (LPS) for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sensitive immunoassay (e.g., HTRF® or ELISA).

  • Data Analysis: Normalize the p-MK2 signal to total MK2 and plot the percent inhibition relative to the DMSO control. Calculate the IC50 value from the resulting dose-response curve.

Hypothetical Functional Data & Interpretation
Compound Biochemical p38α IC50 Cellular p-MK2 IC50 Therapeutic Index (GAK / p38α)
IMP-E 15 nM110 nM2.9x (250 nM / 85 nM)
Skepinone-L 10 nM95 nM>100x
BIRB 796 5 nM40 nMN/A (Different off-targets)

The cellular p-MK2 assay confirms that all three compounds functionally inhibit the p38α pathway in cells. The slight rightward shift from biochemical to cellular IC50 values is expected and reflects factors like cell permeability and ATP competition.

Crucially, we can now calculate a cellular therapeutic index for IMP-E with respect to its primary off-target, GAK. The ratio of cellular engagement EC50 for GAK (250 nM) to p38α (85 nM) is approximately 2.9. This narrow window suggests that at concentrations required to fully inhibit p38α in a cellular context, significant engagement of GAK is likely. This contrasts sharply with Skepinone-L, which would have a much larger therapeutic window.

Conclusion and Strategic Implications

This comprehensive, multi-tiered analysis provides a clear and actionable selectivity profile for our hypothetical compound, IMP-E.

  • Summary of IMP-E Profile: IMP-E is a potent inhibitor of p38α that successfully engages its target in cells and modulates the downstream signaling pathway. However, it is not highly selective, with a significant and confirmed cellular off-target activity against the kinase GAK.

  • Comparison to Alternatives:

    • Compared to Skepinone-L , IMP-E is significantly less selective.

    • Compared to BIRB 796 , IMP-E has a different off-target profile. While BIRB 796 is also not perfectly selective, its off-targets are well-documented, allowing for a more predictable clinical translation.

  • Future Directions: The development of IMP-E would require a clear strategic decision. If the on-target potency is exceptional, a medicinal chemistry effort could be initiated to improve selectivity by designing analogs that reduce binding to GAK. Alternatively, if the inhibition of GAK is deemed an unacceptable liability, the scaffold may be deprioritized in favor of more selective chemotypes.

This guide demonstrates that a combination of broad biochemical screening, orthogonal cellular target validation, and functional assays is essential to build a complete picture of a compound's cross-reactivity, enabling informed decisions in the drug discovery pipeline.

Benchmarking the Anti-inflammatory Potential of Imidazo[1,2-a]pyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive, data-driven comparison of the anti-inflammatory activity of various imidazo[1,2-a]pyridine derivatives, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug development programs.

The Rationale for Targeting Inflammation with Imidazo[1,2-a]pyridines

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Current therapies, primarily NSAIDs and corticosteroids, are often associated with significant side effects, highlighting the urgent need for novel therapeutic agents.[4] Imidazo[1,2-a]pyridine derivatives offer a promising alternative due to their synthetic tractability and their ability to modulate key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6]

Comparative Analysis of Anti-inflammatory Activity

To provide a clear and objective comparison, the following tables summarize the in vitro and in vivo anti-inflammatory activities of selected imidazo[1,2-a]pyridine derivatives from the literature, benchmarked against standard drugs.

In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

The inhibition of COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs.[5] Selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5][7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazo[1,2-a]pyridine Derivative 1 (5n)35.60.07508.6Celecoxib>1000.05>2000
Imidazo[1,2-a]pyridine Derivative 2 (5r)---Indomethacin0.11.50.067
Imidazopyrazolopyridine Derivative (5e)>1000.15>667----
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivative (3f)21.89.22.37----

Table 1: Comparative in vitro COX-1 and COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine derivatives and reference drugs.[7][8][9]

Inhibition of Pro-inflammatory Cytokine Production

Targeting pro-inflammatory cytokines like TNF-α is another key strategy in anti-inflammatory drug development.

CompoundCell LineStimulusCytokine MeasuredIC50 (µM)Reference CompoundIC50 (µM)
Hexahydroimidazo[1,2-a]pyridine Derivative (3b)Jurkat T cells-TNF-α3.6--
Imidazo[1,2-a]pyridine-N-glycinyl-hydrazone Derivative (1i)MacrophagesLPSTNF-α~1SB-203580~1
Imidazo[1,2-a]pyridine Derivative (MIA)MDA-MB-231LPSIL-6, IL-1β, TNF-α---

Table 2: Inhibition of pro-inflammatory cytokine production by imidazo[1,2-a]pyridine derivatives.[10][11][12]

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of test compounds.[13]

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)10> IndomethacinIndomethacin10-
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)10> IndomethacinIndomethacin10-
Imidazopyrazolopyridine Derivative (5e)50~100Celecoxib5065

Table 3: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.[5][14]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anti-inflammatory effects of imidazo[1,2-a]pyridines are mediated through the modulation of several key signaling pathways. A prominent mechanism is the inhibition of the NF-κB and STAT3 pathways, which are central regulators of inflammatory gene expression, including COX-2, iNOS, and pro-inflammatory cytokines.[12][15]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates STAT3 STAT3 STAT3->Nucleus Translocates Imidazo Imidazo[1,2-a]pyridines Imidazo->IKK Inhibits Imidazo->STAT3 Inhibits Phosphorylation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription

Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by imidazo[1,2-a]pyridines.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the test compounds (solubilized in DMSO) to the reaction mixture and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

In Vivo Carrageenan-Induced Paw Edema Assay

This model assesses the ability of a compound to reduce acute inflammation in rodents.[13]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a reference drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization Grouping Grouping (Control, Standard, Test) Acclimatization->Grouping Administration Compound Administration (Oral/IP) Grouping->Administration Injection Carrageenan Injection (Sub-plantar) Administration->Injection Measurement Paw Volume Measurement (Plethysmometer) Injection->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The derivatives discussed in this guide demonstrate potent inhibitory activity against key inflammatory targets, with some exhibiting promising selectivity for COX-2. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through chemical modification, offering the potential to develop compounds with improved efficacy and reduced side effects compared to current therapies. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth pharmacokinetic and toxicological profiling to identify lead candidates for clinical development.

References

A Head-to-Head Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Its widespread application has spurred the development of a diverse array of synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the synthesis of this privileged heterocycle, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization. We will delve into the nuances of transition-metal catalysis, the elegance of metal-free approaches, and the burgeoning field of photocatalysis, equipping you with the knowledge to navigate this complex chemical landscape.

The Enduring Appeal of Transition-Metal Catalysis: Copper and Palladium Lead the Way

Transition-metal catalysts, particularly those based on copper and palladium, have long been the workhorses for the synthesis of imidazo[1,2-a]pyridines.[2][3] These catalysts offer high efficiency and functional group tolerance, making them a reliable choice for many applications.

Copper Catalysis: A Versatile and Cost-Effective Option

Copper catalysts, especially copper(I) salts like CuI and CuBr, are highly effective for the synthesis of imidazo[1,2-a]pyridines through various pathways, including multicomponent reactions and oxidative cyclizations.[2][4][5] The use of air as a green oxidant further enhances the appeal of copper-catalyzed methods.[4]

A plausible mechanism for the copper-catalyzed aerobic oxidative cyclization involves the formation of an iminium intermediate, followed by intramolecular cyclization and oxidation.[2]

Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis cluster_0 Catalytic Cycle 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkyne Alkyne Nucleophilic_Addition Nucleophilic Addition Alkyne->Nucleophilic_Addition Imine Imine Intermediate Imine_Formation->Imine Imine->Nucleophilic_Addition Intermediate_A Intermediate A Nucleophilic_Addition->Intermediate_A Intramolecular_Cyclization Intramolecular Cyclization Intermediate_A->Intramolecular_Cyclization Intermediate_B Intermediate B Intramolecular_Cyclization->Intermediate_B Oxidation Oxidation Intermediate_B->Oxidation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Oxidation->Imidazo[1,2-a]pyridine Cu(I) Cu(I) Oxidation->Cu(I) Cu(I)->Nucleophilic_Addition Catalyst Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation Cu(II)->Oxidation Reduction

Caption: Proposed mechanism for copper-catalyzed imidazo[1,2-a]pyridine synthesis.

Comparative Performance of Selected Copper Catalysts

CatalystStarting MaterialsSolventTemperature (°C)Yield (%)Reference
CuI/NaHSO₄·SiO₂Aldehyde, 2-aminopyridine, terminal alkyneNot specifiedNot specified>70[2]
Cu(OTf)₂Pyridin-2(1H)-one, acetophenone, o-tosylhydroxylamine[bmim]BF₄MicrowaveGood[2]
CuBrAminopyridine, nitroolefinDMF80Up to 90[4]
CuI2-aminopyridine, ketoxime acetateNot specifiedNot specifiedGood[2]
CuCl₂/nano TiO₂2-aminopyridine, ketoneNot specifiedAerobicGood[2]
Palladium Catalysis: Forging Complex Architectures

Palladium catalysts, such as Pd(OAc)₂, excel in promoting novel synthetic routes, including the synthesis of 3-vinylimidazo[1,2-a]pyridines via a 1,2-H shift of Pd-carbene complexes.[2] While often more expensive than copper, palladium's unique reactivity allows for the construction of highly functionalized imidazo[1,2-a]pyridine derivatives.[6]

Palladium-Catalyzed Imidazo[1,2-a]pyridine Synthesis cluster_1 Catalytic Cycle Substrate_A Starting Material A Oxidative_Addition Oxidative Addition Substrate_A->Oxidative_Addition Substrate_B Starting Material B Carbopalladation Carbopalladation Substrate_B->Carbopalladation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Carbopalladation Intermediate_C Intermediate C Carbopalladation->Intermediate_C Beta_Hydride_Elimination β-Hydride Elimination Intermediate_C->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Beta_Hydride_Elimination->Imidazo[1,2-a]pyridine Reductive_Elimination Reductive Elimination Iodine-Catalyzed Imidazo[1,2-a]pyridine Synthesis cluster_2 Catalytic Cycle 2-Aminopyridine 2-Aminopyridine Enamine_Formation Enamine Formation 2-Aminopyridine->Enamine_Formation Ketone Ketone Ketone->Enamine_Formation I2 I2 I2->Enamine_Formation Catalyst Enamine Enamine Intermediate Enamine_Formation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Intermediate_D Intermediate D Cyclization->Intermediate_D Aromatization Aromatization Intermediate_D->Aromatization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Aromatization->Imidazo[1,2-a]pyridine Photocatalytic Imidazo[1,2-a]pyridine Synthesis cluster_3 Photocatalytic Cycle Photocatalyst Photocatalyst Excited_PC Photocatalyst* Photocatalyst->Excited_PC Excitation Visible_Light Visible Light (hν) Visible_Light->Photocatalyst SET Single Electron Transfer Excited_PC->SET Substrate Substrate Substrate->SET Radical_Intermediate Radical Intermediate SET->Radical_Intermediate Radical_Addition Radical Addition Radical_Intermediate->Radical_Addition 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Radical_Addition Intermediate_E Intermediate E Radical_Addition->Intermediate_E Oxidative_Quenching Oxidative Quenching Intermediate_E->Oxidative_Quenching Oxidative_Quenching->Photocatalyst Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Oxidative_Quenching->Imidazo[1,2-a]pyridine

References

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties make it a "privileged structure," frequently explored for the development of novel therapeutic agents.[3] Among the various derivatives, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone analogs have emerged as a promising class of compounds, particularly in the realm of oncology. These molecules have demonstrated significant potential as inhibitors of critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[3][4]

This guide provides a comprehensive comparison of the in silico and in vitro activities of these analogs, offering a deep dive into the predictive power of computational models and their correlation with real-world experimental data. We will explore the causality behind the experimental design, from the initial computational screening to the rigorous validation through cell-based assays, providing researchers, scientists, and drug development professionals with a critical perspective on integrating these methodologies for efficient lead discovery and optimization.

The Synergy of Prediction and Validation: An Overview

The journey of a drug candidate from concept to clinic is long and arduous. Modern drug discovery leverages a synergistic approach, combining computational (in silico) methods with laboratory-based (in vitro) experiments to streamline this process. In silico techniques, such as molecular docking, allow for the rapid screening of virtual libraries of compounds against a specific biological target, predicting their binding affinity and orientation. This predictive power helps prioritize which molecules to synthesize and test, saving considerable time and resources.

However, a favorable docking score does not always translate to potent biological activity. The complexity of cellular systems, including factors like membrane permeability, metabolism, and off-target effects, necessitates experimental validation. In vitro assays, using cancer cell lines, provide the crucial next step, measuring the actual cytotoxic and mechanistic effects of the synthesized compounds. This guide will dissect this interplay, using imidazo[1,2-a]pyridine derivatives as a case study to illustrate how these two pillars of modern drug discovery inform and validate one another.

In Silico Exploration: Predicting Binding Affinity through Molecular Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their interaction.[5] This is often quantified as a "docking score," with more negative values typically indicating a higher predicted binding affinity. For imidazo[1,2-a]pyridine derivatives, common targets in cancer research include protein kinases like PI3K and the structural protein tubulin.[3][6]

The rationale for selecting these targets stems from their critical roles in cell proliferation and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4] Similarly, tubulin is the building block of microtubules, essential for cell division, and its disruption can lead to cell cycle arrest and apoptosis.[7]

Here, we present a generalized workflow for molecular docking of this compound analogs against a protein kinase target.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., PI3Kα from PDB) Ligand Prepare Ligand Structures (3D conformers of analogs) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score Calculate Binding Energies (Docking Scores in kcal/mol) Dock->Score Pose Analyze Binding Poses (Hydrogen bonds, hydrophobic interactions) Score->Pose cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesize Analogs Purification Purify & Characterize (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) IC50->Mechanistic SAR Structure-Activity Relationship (SAR) Mechanistic->SAR Correlation Correlate with In Silico Data SAR->Correlation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog Imidazo[1,2-a]pyridine Analog Analog->PI3K inhibits

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS No. 29096-64-8). As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Core Directive: The Precautionary Principle

Given that this compound is a research chemical, comprehensive toxicological and environmental fate data is not fully established. Therefore, the guiding principle for its handling and disposal must be one of caution. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[1]. This compound and its associated waste streams must be managed as hazardous chemical waste through your institution's designated Environmental Health & Safety (EHS) program.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer potential hazards from related structures and toxicological studies on the imidazo[1,2-a]pyridine class.

  • Structural Analogs: An analogous compound, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, is classified with the GHS07 pictogram (Warning) and carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). It is prudent to assume this compound presents, at a minimum, similar hazards.

  • Class Toxicity: Studies on various imidazo[1,2-a]pyridine derivatives have shown a range of biological activities and potential toxicities, including cytotoxicity and, in some cases, hepatic damage at high doses[2][3]. While some derivatives are classified as having relatively low acute toxicity, the potential for adverse effects, particularly from chronic exposure or on the environment, cannot be dismissed[2][4].

Based on this analysis, the compound should be handled as, at minimum, an acute oral toxin and a serious eye irritant.

Hazard Class (Inferred) GHS Pictogram Signal Word Hazard Code Rationale
Acute Toxicity, Oral (Category 4)GHS07WarningH302Based on data from structurally similar compounds.
Serious Eye Irritation (Category 2)GHS07WarningH319Based on data from structurally similar compounds.
Unknown Long-Term/Environmental HazardsN/AN/AN/ALack of comprehensive data necessitates caution[1].

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or if there is a splash risk, chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but always consult your institution's glove selection guide or the glove manufacturer's data for compatibility. Never wear compromised gloves.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities of a crystalline solid in a well-ventilated area, a risk assessment should be performed. If creating aerosols or handling outside of a certified chemical fume hood, consult your EHS department regarding the need for respiratory protection.

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Never mix incompatible waste streams.[5][6]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Within your laboratory, designate a specific area for the collection of hazardous waste.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be inspected weekly for container integrity and proper labeling.[5]

Step 2: Select Appropriate Waste Containers

  • Solid Waste: For pure this compound, contaminated PPE (gloves, weigh boats, paper towels), and gels, use a wide-mouth solid waste container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must have a secure, screw-top lid.[5][7]

  • Liquid Waste: For solutions containing the compound, use a chemically compatible liquid waste container (e.g., HDPE or glass for certain solvents) with a screw-top, leak-proof cap.[5][7] Do not overfill containers; leave at least 10% headspace for expansion. [5]

  • Sharps Waste: Contaminated needles, syringes, or sharp-edged spatulas must be placed in a designated, puncture-proof sharps container.

Step 3: Label Waste Containers Immediately

  • All waste containers must be labeled the moment the first drop or gram of waste is added.[8]

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other chemical constituents (e.g., solvents) with their approximate percentages. Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the principal investigator or lab manager.

Spill Management Protocol

Even with careful handling, spills can occur. The following steps are for minor, incidental spills that can be safely managed by trained laboratory personnel.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is small and manageable and does not pose an immediate fire or respiratory hazard. If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Contain & Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or absorbent granules, working from the outside in. Once fully absorbed, use tongs or a scoop to place the material into the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and detergent, or as appropriate for the solvent system used), then wipe dry. Place all cleaning materials into the solid hazardous waste container.

  • Report: Document the spill and report it to your laboratory supervisor and EHS department as per institutional policy.

Final Disposal Pathway: A Self-Validating Workflow

The ultimate disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][9][10] Your laboratory's role is to safely accumulate and prepare the waste for pickup by your EHS department.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[7][11] It is not sewer-permissible.

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.[7][11]

  • DO NOT allow solvent-based waste to evaporate in a fume hood as a method of disposal.[11]

The following workflow diagram illustrates the decision-making process for proper disposal.

Caption: Disposal workflow for this compound.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone, a heterocyclic ketone with potential biological activity. While a comprehensive toxicological profile for this specific compound is not widely available, a proactive and cautious approach based on its chemical structure and data from similar compounds is critical. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[1]. This guide is designed to build a foundation of trust by providing value beyond the product itself, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before handling any chemical, a thorough risk assessment is the first and most critical step. For this compound, while specific data is limited, we can infer potential hazards from its structural motifs—an imidazopyridine core and a ketone functional group. Safety data sheets for structurally related compounds, such as Imidazo[1,2-a]pyridin-6-ylmethanol and 1-(imidazo[1,2-a]pyridin-7-yl)ethanone, indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4]. Therefore, it is prudent to handle this compound as a substance that may cause these effects.

A key principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion[5]. The personal protective equipment (PPE) recommendations outlined below are based on a conservative approach to mitigate these potential risks.

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific procedures being performed, the quantities of the substance being handled, and the potential for splashes, aerosols, or dust generation.

Eye and Face Protection: Your First Line of Defense

When to wear it: Eye protection is mandatory at all times in a laboratory where chemicals are handled[6][7].

  • Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal. All eye protection must meet the ANSI Z87.1 standard[7][8].

  • Chemical Splash Goggles: Essential when working with solutions of the compound, during any transfer of liquids, or when there is a potential for splashing. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses[7][9][10].

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing, such as when handling larger volumes (over 1 liter), working with heated solutions, or during reactions that have the potential to be exothermic or energetic[7][8][10][11]. A face shield protects the entire face from chemical splashes[10].

Hand Protection: Preventing Dermal Exposure

Why it's crucial: Skin contact is a common route of chemical exposure in the laboratory[5]. The right gloves provide a critical barrier.

  • Glove Selection: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals[8]. However, it is always best practice to consult the glove manufacturer's chemical resistance guide for specific compatibility information.

  • Proper Glove Use:

    • Inspect gloves for any signs of damage before each use[6].

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly after removing gloves[6].

    • Dispose of contaminated gloves immediately in the appropriate chemical waste container[12].

Body Protection: Shielding Your Skin

The rationale: A lab coat is your primary defense against accidental spills and contamination of your personal clothing.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat should be worn at all times. Flame-resistant lab coats are recommended when working with flammable solvents[7].

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect your skin from potential spills[7][8].

Respiratory Protection: Guarding Against Inhalation

When it's necessary: Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure[13][14].

  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors[13][14][15].

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training[8][10].

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities of solidSafety glasses with side shieldsNitrile glovesLab coat, long pants, closed-toe shoesWork in a chemical fume hood
Preparing solutions/handling liquidsChemical splash gogglesNitrile glovesLab coat, long pants, closed-toe shoesWork in a chemical fume hood
Handling large volumes or risk of splashChemical splash goggles and face shieldNitrile glovesLab coat, long pants, closed-toe shoesWork in a chemical fume hood
Cleaning up a spillChemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coat, long pants, closed-toe shoesNIOSH-approved respirator may be required

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible[2][13][14]. Have a spill kit readily available[15].

  • Working in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood[13][14].

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory[6]. Wash hands thoroughly after handling the compound, even if gloves were worn[6].

  • Transporting Chemicals: When moving chemicals, use a secondary container to minimize the risk of spills[15].

Spill Response Protocol
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including chemical splash goggles, a face shield, gloves, and a lab coat. A respirator may be needed for large spills.

  • Contain and Clean: For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material to contain the spill, then collect the material and place it in a sealed container[14].

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous chemical waste.

Chemical Waste Disposal
  • Segregate Waste: Do not mix chemical waste streams. Waste containing this compound should be collected in a dedicated, properly labeled, and sealed waste container[13][14][15].

  • Labeling: Clearly label the waste container with the chemical name and any known hazards.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials[13][14].

  • Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[16][17]. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines[15].

Visualizing the PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Selected Equipment start Start: Handling this compound task Identify Task: - Weighing Solid - Preparing Solution - Large Scale Reaction start->task hazards Assess Potential Hazards: - Dust Inhalation - Skin/Eye Contact - Splashes task->hazards eye_face Eye/Face Protection hazards->eye_face hand Hand Protection hazards->hand body Body Protection hazards->body respiratory Respiratory Protection hazards->respiratory goggles Chemical Splash Goggles eye_face->goggles Liquid/Splash Risk gloves Nitrile Gloves hand->gloves lab_coat Lab Coat body->lab_coat fume_hood Chemical Fume Hood respiratory->fume_hood face_shield Face Shield goggles->face_shield Large Volume/ High Splash Risk final Proceed with Caution

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Remember that safety is a continuous process of assessment and vigilance.

References

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